Bendroflumethiazide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747085 | |
| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330183-13-5 | |
| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Diuretic Mechanism of Action of Bendroflumethiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendroflumethiazide, a thiazide diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron, leading to enhanced natriuresis and diuresis. This guide provides a detailed examination of the molecular and physiological processes underlying the diuretic effect of bendroflumethiazide. It delves into the specific interaction with its molecular target, the subsequent alterations in ion transport, and the broader physiological consequences. Furthermore, this document outlines detailed experimental protocols for key assays used to characterize the diuretic and vascular effects of thiazides, and presents quantitative data in a structured format. Diagrams illustrating the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of bendroflumethiazide's mechanism of action.
Introduction
Thiazide diuretics, including bendroflumethiazide, are a class of drugs that primarily act on the kidneys to increase urine output[1][2]. Bendroflumethiazide is widely prescribed for the treatment of hypertension and edematous conditions[1][3][4]. While its diuretic effect is central to its therapeutic efficacy, the antihypertensive actions of bendroflumethiazide are multifaceted and not solely attributable to its diuretic properties[3]. This guide will focus on the core diuretic mechanism of action, providing a granular view for researchers and professionals in drug development.
Molecular Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)
The principal molecular target of bendroflumethiazide is the thiazide-sensitive sodium-chloride cotransporter, also known as NCC or SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney[1][5].
The Role of the Na+-Cl- Cotransporter
The NCC is a key protein responsible for the reabsorption of approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood. This electroneutral transporter moves one sodium ion and one chloride ion across the apical membrane into the DCT cell. The energy for this process is indirectly provided by the basolateral Na+/K+-ATPase, which maintains a low intracellular sodium concentration.
Bendroflumethiazide-NCC Interaction
Bendroflumethiazide exerts its diuretic effect by binding to and inhibiting the NCC[1][5]. This inhibition prevents the reabsorption of Na+ and Cl- from the tubular lumen. As a result, higher concentrations of these ions remain within the tubule, leading to an osmotic increase in water retention within the nephron and ultimately, increased urine output (diuresis)[1][5]. While the precise binding site of thiazides on the human NCC has been elucidated through cryo-electron microscopy, specific high-resolution structural data for bendroflumethiazide's interaction is an area of ongoing research[6][7][8].
Physiological Consequences of NCC Inhibition
The inhibition of the NCC by bendroflumethiazide triggers a cascade of physiological changes in renal electrolyte handling and systemic fluid balance.
Natriuresis and Diuresis
The primary and most immediate effect of bendroflumethiazide is an increase in the excretion of sodium (natriuresis) and chloride in the urine. Water passively follows these solutes, resulting in diuresis and a reduction in extracellular fluid volume[1][3][5].
Effects on Other Electrolytes
-
Potassium (K+) Excretion: The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This leads to increased sodium reabsorption in this segment, which in turn drives potassium secretion into the tubular fluid through the renal outer medullary potassium channel (ROMK), resulting in hypokalemia[3].
-
Calcium (Ca2+) Reabsorption: Thiazide diuretics, including bendroflumethiazide, decrease urinary calcium excretion[4]. The exact mechanism is complex but is thought to involve enhanced passive calcium reabsorption in the proximal tubule due to volume depletion and direct effects on calcium transport in the DCT.
-
Magnesium (Mg2+) Excretion: Bendroflumethiazide increases the urinary excretion of magnesium.
-
Uric Acid Retention: Thiazides can cause hyperuricemia by increasing uric acid reabsorption in the proximal tubule[3].
Antihypertensive Mechanism
While the diuretic and natriuretic effects contribute to the blood pressure-lowering effect of bendroflumethiazide by reducing plasma volume, its long-term antihypertensive action is also attributed to a reduction in peripheral vascular resistance through vasodilation[2][3]. The precise mechanism of this vasodilation is not fully understood. Some thiazides, like hydrochlorothiazide, are known to inhibit carbonic anhydrase and activate large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle[3]. However, studies have shown that bendroflumethiazide has minimal inhibitory effects on carbonic anhydrase, and its vasodilatory action is not significantly affected by KCa channel blockers[5]. This suggests that the vasodilatory mechanism of bendroflumethiazide may differ from that of other thiazides and warrants further investigation.
Quantitative Data
The following tables summarize the available quantitative data regarding the potency and pharmacokinetics of bendroflumethiazide.
Table 1: Potency of Thiazide Diuretics on the Na+-Cl- Cotransporter (NCC)
| Diuretic | Potency Profile on NCC |
| Polythiazide | > Metolazone > Bendroflumethiazide > Trichloromethiazide > Chlorthalidone[9] |
Note: Specific IC50 or Ki values for bendroflumethiazide on the human NCC are not consistently reported in publicly available literature. The provided data indicates its relative potency.
Table 2: Pharmacokinetic Properties of Bendroflumethiazide
| Parameter | Value | Reference |
| Bioavailability | ~100% | Wikipedia |
| Protein Binding | 96% | Wikipedia |
| Elimination Half-life | 3-4 hours | Wikipedia |
| Time to Peak Plasma Concentration | 2 hours | DrugBank Online |
| Metabolism | Extensive | Wikipedia |
| Excretion | Primarily renal | DrugBank Online |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of bendroflumethiazide.
Protocol for Assessing NCC Inhibition in Xenopus laevis Oocytes
This in vitro assay is a standard method for studying the function and pharmacology of ion transporters.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human Na+-Cl- cotransporter (hNCC). Incubate for 2-4 days to allow for protein expression.
-
Radiotracer Uptake Assay:
-
Prepare a standard uptake solution (e.g., ND96) containing a radioactive tracer for sodium (²²Na+).
-
Pre-incubate the oocytes in a chloride-free medium to deplete intracellular chloride.
-
Initiate the uptake by placing the oocytes in the uptake solution containing ²²Na+ with or without varying concentrations of bendroflumethiazide.
-
After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes with ice-cold, isotope-free solution.
-
Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the rate of ²²Na+ uptake and determine the inhibitory concentration (IC50) of bendroflumethiazide by fitting the dose-response data to a sigmoidal curve.
Protocol for In Vivo Microperfusion of the Distal Convoluted Tubule
This technique allows for the direct measurement of ion transport in a specific segment of the nephron in a living animal.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat) and prepare it for micropuncture surgery, exposing the kidney.
-
Tubule Identification: Identify a surface distal convoluted tubule using a stereomicroscope.
-
Micropipette Placement:
-
Insert a perfusion micropipette filled with an artificial tubular fluid containing a non-reabsorbable marker (e.g., ³H-inulin) and the experimental compound (bendroflumethiazide) into the early part of the identified DCT.
-
Place a collection micropipette in the late part of the same DCT to collect the perfused fluid.
-
-
Perfusion and Collection: Perfuse the tubule at a controlled rate and collect the tubular fluid.
-
Sample Analysis:
-
Measure the concentration of the non-reabsorbable marker in the perfusate and the collected fluid to calculate the net water reabsorption.
-
Measure the concentrations of sodium and chloride in both fluids to determine the net flux of these ions.
-
-
Data Analysis: Compare the net ion and water transport in the presence and absence of bendroflumethiazide to quantify its inhibitory effect.
Protocol for Measuring Vascular Reactivity in Isolated Arteries
This ex vivo method is used to assess the direct effect of drugs on blood vessel tone.
Methodology:
-
Vessel Isolation: Isolate small resistance arteries (e.g., mesenteric arteries) from a laboratory animal.
-
Myograph Mounting: Mount the arterial segments in a wire or pressure myograph chamber filled with physiological salt solution (PSS), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Pre-constriction: Induce a stable contraction in the arteries using a vasoconstrictor agent (e.g., phenylephrine or U46619).
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is achieved, add bendroflumethiazide to the bath in a cumulative manner, increasing the concentration stepwise.
-
Record the changes in vascular tone (relaxation) at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tone and plot the concentration-response curve to determine the potency (e.g., EC50) and efficacy of bendroflumethiazide as a vasodilator. To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors (e.g., KCa channel blockers).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Conclusion
Bendroflumethiazide's primary diuretic mechanism is the well-characterized inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. This action leads to significant alterations in renal electrolyte handling, resulting in increased excretion of sodium, chloride, and water. While this diuretic effect contributes to its antihypertensive properties, the complete picture of its blood pressure-lowering mechanism, particularly its vasodilatory effects, requires further elucidation. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the nuanced pharmacology of bendroflumethiazide and other thiazide diuretics. A deeper understanding of these mechanisms is crucial for the development of novel and more targeted therapies for cardiovascular and renal diseases.
References
- 1. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]
- 2. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]
- 8. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
Bendroflumethiazide: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Bendroflumethiazide, a thiazide diuretic commonly prescribed for the management of hypertension and edema. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes complex processes to support advanced research and development in the pharmaceutical sciences.
Pharmacokinetic Profile
Bendroflumethiazide is characterized by its rapid and complete absorption from the gastrointestinal tract.[1] The pharmacokinetic profile can be described by a one-compartment model at lower doses, while a two-compartment model provides a better fit for higher doses.[2]
Absorption
Following oral administration, Bendroflumethiazide is well absorbed.[3] Peak plasma concentrations are typically reached within 2 to 4 hours.[3][4][5]
Distribution
Bendroflumethiazide exhibits a high degree of binding to plasma proteins, with approximately 96% being bound.[6] The apparent volume of distribution has been reported to be around 1.48 L/kg.[4][7]
Metabolism
The metabolism of Bendroflumethiazide is extensive.[6] It undergoes hepatic metabolism.[3] A study using liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) identified three metabolites in human urine: 4-aminotrifluoromethylbenzendisulfonamide (ATFB), hydroflumethiazide (HFMS), and 3-4 deshydroflumethiazide.[8]
Excretion
Elimination of Bendroflumethiazide occurs primarily through non-renal mechanisms, with about 30% of the drug being excreted unchanged in the urine.[3][4][7] The renal clearance is approximately 30 to 105 ml/min.[2][4] The elimination half-life of Bendroflumethiazide ranges from 3 to 8.9 hours.[2][3][4][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of Bendroflumethiazide from various studies.
| Parameter | Value | Subjects | Dosing | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 ± 0.4 hours | 9 healthy volunteers | 10 mg (oral) | [4] |
| ~2 hours | Not specified | Not specified | [3] | |
| 2.3 hours | 8 hypertensive patients | 2.5 mg and 5 mg | ||
| Peak Plasma Concentration (Cmax) | 86 ± 18 ng/mL | 9 healthy volunteers | 10 mg (oral) | [4] |
| 23 ng/mL | 8 hypertensive patients | 2.5 mg | ||
| 50 ng/mL | 8 hypertensive patients | 5 mg | ||
| Elimination Half-Life (t1/2) | 3.0 hours | 9 healthy volunteers | 10 mg (oral) | [4] |
| 3-4 hours | Not specified | Not specified | [6] | |
| 3-8.5 hours | Not specified | Not specified | [3] | |
| 3.1 hours | 9 healthy male volunteers | 1.25 mg (oral) | [2] | |
| 8.9 hours | 9 healthy male volunteers | 2.5 mg and 5.0 mg (oral) | [2] | |
| 8.6-8.2 hours | 10 healthy volunteers | 2.5 mg (b.i.d., multiple doses) | ||
| Volume of Distribution (Vd) | 1.48 L/kg | 9 healthy volunteers | 10 mg (oral) | [4] |
| 1.18 L/kg | 8 hypertensive patients | 5 mg | ||
| 0.88 L/kg | 10 healthy volunteers | 2.5 mg (b.i.d., multiple doses) | ||
| Protein Binding | 96% | Not specified | Not specified | [6] |
| >90% | Not specified | Not specified | ||
| Renal Clearance | 105 ± 24 mL/min | 9 healthy volunteers | 10 mg (oral) | [4] |
| ~30 mL/min | 9 healthy male volunteers | 1.25, 2.5, and 5.0 mg (oral) | [2] | |
| 93 mL/min | 8 hypertensive patients | 2.5 mg | ||
| 48 mL/min | 8 hypertensive patients | 5 mg | ||
| Non-Renal Clearance | 269 ± 77 mL/min | 9 healthy volunteers | 10 mg (oral) | [4] |
| 200 mL/min | 8 hypertensive patients | 5 mg | ||
| Total Plasma Clearance | 269.4 mL/min | 10 healthy volunteers | 2.5 mg (b.i.d., multiple doses) | |
| Bioavailability | 100% | Not specified | Not specified | [6] |
| Urinary Recovery (unchanged drug) | ~30% | 9 healthy volunteers | 10 mg (oral) | [4] |
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic and metabolism studies of Bendroflumethiazide.
Quantification of Bendroflumethiazide in Biological Matrices
Gas-Liquid Chromatography (GLC)
-
Principle: This method was used in earlier pharmacokinetic studies to determine the concentration of Bendroflumethiazide in plasma and urine.[4]
-
Sample Preparation: An extractive alkylation technique was employed for sample preparation.[2]
-
Instrumentation: A gas chromatograph equipped with an appropriate detector was used for analysis.
-
Data Analysis: The concentration of Bendroflumethiazide was determined by comparing the peak area of the analyte in the sample to a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification
-
Study Design: Urine samples were collected from two healthy volunteers at various time points up to 50 hours after oral administration of two 2.5 mg tablets of Bendroflumethiazide.[3]
-
Sample Preparation (Solid-Phase Extraction):
-
Instrumentation (LC-ESI-MS/MS):
-
HPLC System: Agilent HPLC.[3]
-
Mass Spectrometer: Quattro micro (Micromass, UK).[3]
-
Ionization Mode: Electrospray Ionization (ESI).[3]
-
Column: Zorbax C-8 (2.1 × 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of ammonium acetate (5mM, pH = 4.5) and acetonitrile.[3]
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for Bendroflumethiazide and its potential metabolites.[3]
-
-
Metabolite Identification: The identification of metabolites was based on comparing their retention times, the differences in their molecular masses, and their ESI-MS/MS fragmentation spectra with those of the parent drug.[3]
Visualizations
Metabolic Pathway of Bendroflumethiazide
Caption: Metabolic pathway of Bendroflumethiazide.
Experimental Workflow for Metabolite Identification
Caption: Workflow for Bendroflumethiazide metabolite identification.
References
- 1. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Pharmacokinetics of bendroflumethiazide after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of bendroflumethiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of bendroflumenthiazide in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Pharmacokinetic studies and bioavailability of bendroflumethiazide in combination with spironolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Certificate of Analysis and Purity of rac-Bendroflumethiazide-d5
This technical guide provides a comprehensive overview of the critical quality attributes of rac-Bendroflumethiazide-d5, a deuterated internal standard essential for pharmacokinetic and bioanalytical studies. The document outlines the typical specifications found in a Certificate of Analysis (CoA), details the analytical methodologies used to ensure its purity and identity, and illustrates key biological and analytical pathways.
Certificate of Analysis: Representative Data
A Certificate of Analysis for a high-purity deuterated internal standard like rac-Bendroflumethiazide-d5 provides critical data on its identity, purity, and quality. While a CoA is specific to a particular manufacturing lot, the following table summarizes the typical quantitative data and specifications that researchers and drug development professionals should expect.
Table 1: Representative Certificate of Analysis for rac-Bendroflumethiazide-d5
| Parameter | Specification | Representative Value | Method of Analysis |
| Chemical Identity | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₁₅H₉D₅F₃N₃O₄S₂ | C₁₅H₉D₅F₃N₃O₄S₂ | Mass Spectrometry |
| Molecular Weight | 426.45 g/mol | 426.45 | Mass Spectrometry |
| Purity and Impurities | |||
| Chemical Purity | ≥98.0% | 99.5% | HPLC[1] |
| Isotopic Purity | ≥98% Deuterium Enrichment | 99.2% | Mass Spectrometry |
| Individual Impurity | Not More Than 0.5% | <0.1% | HPLC |
| Total Impurities | Not More Than 1.0% | 0.5% | HPLC |
| Physical Properties | |||
| Melting Point | Report Value | 220-222 °C | Melting Point Apparatus |
| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |
| Residual Solvents | |||
| Methanol | ≤3000 ppm | <100 ppm | GC-HS |
| Acetonitrile | ≤410 ppm | <50 ppm | GC-HS |
Experimental Protocols
The quality of rac-Bendroflumethiazide-d5 is assured through rigorous analytical testing. The following are detailed methodologies for key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify rac-Bendroflumethiazide-d5 from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Develosil ODS HG-5 RP C18, 150 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: An isocratic mixture of Methanol and Acetonitrile (85:15 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 258 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of rac-Bendroflumethiazide-d5 is prepared in the mobile phase at a concentration of approximately 100 µg/mL.[1]
-
Procedure: The prepared sample is injected into the HPLC system. The retention time for the main peak (rac-Bendroflumethiazide-d5) is recorded. Impurities are identified as any other peaks in the chromatogram.
-
Quantification: The percentage purity is calculated by dividing the peak area of rac-Bendroflumethiazide-d5 by the total area of all peaks. The levels of individual and total impurities are also determined based on their respective peak areas relative to the main peak.
Mass Spectrometry (MS) for Identity and Isotopic Purity
MS is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis:
-
Identity Confirmation: The mass spectrum is analyzed for the presence of the molecular ion corresponding to the chemical formula of rac-Bendroflumethiazide-d5 (e.g., [M+H]⁺ or [M-H]⁻).
-
Isotopic Purity: The relative intensities of the isotopic peaks are measured. The isotopic enrichment is calculated by comparing the intensity of the desired deuterated species (d5) to the sum of intensities of all related isotopic peaks (d0 to d4).
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of Bendroflumethiazide
Bendroflumethiazide is a thiazide diuretic that exerts its effect by inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased excretion of water and electrolytes.
Caption: Mechanism of action of Bendroflumethiazide in the distal convoluted tubule.
Analytical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a rac-Bendroflumethiazide-d5 sample using HPLC.
Caption: Workflow for HPLC-based purity analysis of rac-Bendroflumethiazide-d5.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of rac Bendroflumethiazide-d5
This guide provides comprehensive safety, handling, and storage information for rac Bendroflumethiazide-d5, tailored for researchers, scientists, and drug development professionals. The following sections detail the chemical and physical properties, safety protocols, and storage requirements to ensure the compound's integrity and the safety of laboratory personnel.
Chemical and Physical Properties
rac this compound is the deuterated form of Bendroflumethiazide, a thiazide diuretic. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | rac this compound | [1] |
| Synonyms | 3,4-Dihydro-3-(phenylmethyl-d5)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, Bendrofluazide-d5, Aprinox-d5 | [2] |
| CAS Number | 1330183-13-5 | [1] |
| Molecular Formula | C₁₅H₉D₅F₃N₃O₄S₂ | [1] |
| Molecular Weight | 426.45 g/mol | [1] |
| Appearance | White to Off-White Solid | Pharmaffiliates |
| Purity | >95% (HPLC) | [1][2] |
| Isotopic Enrichment | >95% | [2] |
Safety and Handling
Hazard Identification
The non-deuterated form, Bendroflumethiazide, is considered a hazardous substance.[3] Potential health effects include:
-
Eye Contact: May cause irritation.[3]
-
Skin Contact: May cause irritation.[3]
-
Ingestion: Accidental ingestion may be harmful.[3] Large doses can lead to fluid and electrolyte imbalance.[3]
-
Inhalation: May cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling rac this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Safe Handling Workflow
The following diagram outlines the recommended workflow for safely handling rac this compound in a laboratory setting.
Caption: Safe Handling Workflow for rac this compound.
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
Storage and Stability
Proper storage is crucial for maintaining the integrity and stability of rac this compound.
Storage Conditions
There is some variability in the recommended storage temperatures from different suppliers. To ensure maximum stability, it is advisable to adhere to the most stringent recommendation.
| Storage Temperature | Source |
| -20°C | [2] |
| +4°C | [1] |
| 2-8°C | Pharmaffiliates |
| -80°C (stock solution) | [4] |
It is recommended to store the compound in a tightly sealed container, protected from light and moisture.[4] For stock solutions, storage at -80°C for up to 6 months is suggested.[4]
Stability
While specific stability-indicating HPLC methods have been developed for the non-deuterated Bendroflumethiazide, detailed stability data for the d5-labeled compound is not extensively published.[5] However, the principles of these methods can be adapted for assessing the stability of rac this compound. Key considerations for a stability-indicating method include the ability to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[6]
Incompatibilities and Interactions
Information on incompatibilities for the non-deuterated form, Bendroflumethiazide, can provide guidance for handling the deuterated analog.
Known Incompatibilities
No specific incompatibilities are known for Bendroflumethiazide.[7]
Potential Drug Interactions
Bendroflumethiazide may interact with a variety of other drugs, which could be relevant in research settings involving co-administration or in vitro studies. Some of these interactions include:
-
Increased risk of hypotension with other antihypertensive agents.[8]
-
Increased risk of hypokalemia with corticosteroids and theophylline.[8]
-
Increased cardiotoxicity of certain antiarrhythmics if hypokalemia occurs.[8]
-
Reduced diuretic effect with estrogens and non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
A comprehensive list of potential drug interactions can be found in resources such as DrugBank.[10]
Experimental Protocols
While specific experimental protocols for the safety and handling of rac this compound are not published, the following general procedures can be adapted.
Protocol for Preparation of a Stock Solution
-
Preparation: Don all required PPE and perform all operations within a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of rac this compound solid using an analytical balance.
-
Dissolution: In a volumetric flask, dissolve the weighed compound in a suitable solvent (e.g., DMSO, Methanol).
-
Sonication: If necessary, sonicate the solution to ensure complete dissolution.
-
Dilution: Dilute to the final desired concentration with the chosen solvent.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -80°C.[4]
The following diagram illustrates the logical flow for preparing a stock solution.
Caption: Stock Solution Preparation Workflow.
References
- 1. rac this compound | LGC Standards [lgcstandards.com]
- 2. sussex-research.com [sussex-research.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. Taking bendroflumethiazide with other medicines and herbal remedies - NHS [nhs.uk]
- 10. go.drugbank.com [go.drugbank.com]
Bendroflumethiazide: A Technical Guide to its Urinary Excretion Profile and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the urinary excretion profile and metabolic fate of bendroflumethiazide, a thiazide diuretic commonly used in the management of hypertension and edema. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and visual representations of metabolic and analytical pathways to support research and development in the pharmaceutical sciences.
Urinary Excretion Profile of Bendroflumethiazide
Bendroflumethiazide is primarily eliminated from the body through a combination of renal excretion of the unchanged drug and its metabolites. Following oral administration, a significant portion of the drug is absorbed and subsequently appears in the urine.
Quantitative Urinary Excretion Data
Approximately 30% of an orally administered dose of bendroflumethiazide is excreted unchanged in the urine[1]. The peak plasma levels of the drug are typically reached within 2 to 4 hours, with a corresponding peak in urinary excretion of the parent drug around 4 hours post-administration[2][3]. The plasma half-life of bendroflumethiazide is approximately 3 to 4 hours[4].
The following table summarizes the key pharmacokinetic parameters related to the urinary excretion of bendroflumethiazide.
| Parameter | Value | Reference |
| Percentage of Unchanged Drug in Urine | ~30% | [1] |
| Time to Peak Urinary Concentration (Parent Drug) | ~4 hours | [2] |
| Plasma Half-life | 3-4 hours | [4] |
Metabolites of Bendroflumethiazide in Urine
Bendroflumethiazide undergoes biotransformation in the body, leading to the formation of several metabolites that are subsequently excreted in the urine. The primary identified metabolites are:
-
Aminotrifluoromethylbenzendisulfonamide (ATFB)
-
Hydroflumethiazide (HFM)
-
3-4 Deshydroflumethiazide [2]
Studies have shown that the parent drug, bendroflumethiazide, is found in much higher concentrations in the urine compared to its metabolites. For instance, the urinary concentration of bendroflumethiazide can be 10 to 50 times higher than that of ATFB[2][3].
The table below presents the urinary concentration data for bendroflumethiazide and its major metabolite, ATFB, following a single oral dose.
| Analyte | Time to Peak Urinary Concentration (tmax) | Peak Urinary Concentration (Cmax) | Reference |
| Bendroflumethiazide (BMF) | 4 hours | 1180 - 1950 ng/mL | [2] |
| Aminotrifluoromethylbenzendisulfonamide (ATFB) | 28 hours | 15 - 44 ng/mL | [2] |
Metabolic Pathway of Bendroflumethiazide
The metabolic transformation of bendroflumethiazide involves several key reactions. The following diagram illustrates the proposed metabolic pathway.
Experimental Protocols for Urinary Analysis
The accurate quantification of bendroflumethiazide and its metabolites in urine requires robust analytical methodologies. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method offers high sensitivity and specificity for the detection of bendroflumethiazide and its metabolites.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting bendroflumethiazide and its metabolites from urine involves solid-phase extraction.
Protocol Details:
-
Cartridge Conditioning: A C18 SPE cartridge (e.g., BakerBond spe C-18, 3 mL/200 mg) is typically conditioned with methanol followed by water to activate the stationary phase.
-
Sample Loading: The urine sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common sequence includes a wash with water followed by a more non-polar solvent like hexane.
-
Elution: Bendroflumethiazide and its metabolites are eluted from the cartridge using an organic solvent such as methanol or ethyl acetate.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
3.1.2. LC-ESI-MS/MS Parameters
-
Liquid Chromatograph: Agilent HPLC system or equivalent.
-
Mass Spectrometer: Quattro micro (Micromass, UK) or a similar triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for thiazide diuretics.
-
MRM Transitions:
-
Bendroflumethiazide (BMF): m/z 420 > 289
-
Aminotrifluoromethylbenzendisulfonamide (ATFB): m/z 330 > 239[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of bendroflumethiazide. Due to the low volatility of thiazide diuretics, a derivatization step is often required.
3.2.1. Sample Preparation and Derivatization
A common approach involves extractive methylation.
Protocol Details:
-
Extraction and Derivatization: The urine sample is subjected to extractive methylation. This can be performed using a phase transfer reagent like tetrahexylammonium hydrogensulphate at an alkaline pH (e.g., pH 12) with methyl iodide in an organic solvent such as toluene at room temperature.
-
Phase Separation: After the reaction, the organic phase containing the methylated derivatives is separated for GC-MS analysis.
3.2.2. GC-MS Parameters
-
Gas Chromatograph: A standard GC system equipped with a capillary column.
-
Mass Spectrometer: A mass spectrometer capable of electron impact (EI) ionization and full scan or selected ion monitoring (SIM) mode.
-
Derivatization: Extractive methylation is a common technique to increase the volatility and thermal stability of the analytes.
-
Characteristic m/z ions for Bendroflumethiazide (after methylation): Specific mass-to-charge ratios are monitored for identification and quantification. For thiazide diuretics in general, characteristic ions are used for screening[2].
Conclusion
This technical guide has provided a detailed overview of the urinary excretion profile of bendroflumethiazide and its metabolites. The quantitative data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics. The information compiled herein supports a deeper understanding of the disposition of bendroflumethiazide in the human body and provides a solid foundation for the development and validation of analytical methods for its detection and quantification in urine.
References
- 1. Pharmacokinetics of bendroflumethiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Bendroflumethiazide - Wikipedia [en.wikipedia.org]
Navigating the Analytical Landscape of rac-Bendroflumethiazide-d5: A Technical Guide to Isotopic Enrichment and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of rac-Bendroflumethiazide-d5, a deuterated analog of the thiazide diuretic Bendroflumethiazide. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, the isotopic enrichment and stability of this compound are paramount to ensuring accurate and reproducible results. This document synthesizes available data, outlines relevant experimental protocols, and presents logical workflows for the assessment of its key characteristics.
Isotopic Enrichment and Chemical Purity
The utility of rac-Bendroflumethiazide-d5 as an internal standard is fundamentally dependent on its isotopic purity and the absence of its non-deuterated counterpart. Commercially available standards typically exhibit high levels of isotopic enrichment and chemical purity, as summarized in the table below.
| Parameter | Specification | Analytical Method | Reference |
| Isotopic Enrichment | >95% | Mass Spectrometry | [1] |
| Chemical Purity | >95% | HPLC | [1] |
Table 1: Summary of Quantitative Data for rac-Bendroflumethiazide-d5
Stability Profile
While specific stability studies on rac-Bendroflumethiazide-d5 are not extensively published, the stability profile of its non-deuterated analog, Bendroflumethiazide, provides valuable insights. Thiazide diuretics are known to be susceptible to hydrolysis and photodegradation.[2]
Key Stability Considerations for Bendroflumethiazide:
-
pH: Degradation is faster at higher pH values. Studies on the non-deuterated form show greater stability at pH 3 compared to pH 7.[3]
-
Light: Exposure to light can induce rapid hydrolysis.[3]
-
Temperature: Elevated temperatures accelerate the degradation process.
It is crucial to store rac-Bendroflumethiazide-d5, both in solid form and in solution, protected from light and at controlled, cool temperatures, typically -20°C for long-term storage.[1]
Experimental Protocols
Determination of Isotopic Enrichment and Chemical Purity by LC-MS
This protocol outlines a general procedure for the analysis of rac-Bendroflumethiazide-d5 to confirm its identity, and assess its chemical and isotopic purity.
Objective: To separate and quantify rac-Bendroflumethiazide-d5 and potential impurities, including the non-deuterated form, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
Materials:
-
rac-Bendroflumethiazide-d5 reference standard
-
Bendroflumethiazide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of rac-Bendroflumethiazide-d5 in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of the non-deuterated Bendroflumethiazide.
-
Prepare a series of working solutions for calibration and system suitability.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the analyte from any impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan to identify all ions present. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions (example):
-
Bendroflumethiazide-d5: [M+H]⁺ > fragment ion
-
Bendroflumethiazide: [M+H]⁺ > fragment ion
-
-
-
Data Analysis:
-
Chemical Purity: Calculate the peak area of rac-Bendroflumethiazide-d5 as a percentage of the total peak area of all detected impurities.
-
Isotopic Enrichment: Analyze the mass spectrum of the rac-Bendroflumethiazide-d5 peak to determine the relative abundance of the d5 isotopologue compared to d0, d1, d2, d3, and d4 species.
-
Forced Degradation Study Protocol
This protocol describes a forced degradation study to identify potential degradation products and pathways for rac-Bendroflumethiazide-d5.
Objective: To assess the stability of rac-Bendroflumethiazide-d5 under various stress conditions to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state sample at 105°C for 24 hours.
-
Photodegradation: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.
Procedure:
-
Prepare solutions of rac-Bendroflumethiazide-d5 in the respective stress media.
-
Expose the solutions and solid material to the stress conditions for the specified duration.
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the stressed samples using a suitable stability-indicating HPLC method (e.g., the one developed in section 3.1) with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer to identify degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of rac-Bendroflumethiazide-d5.
Caption: Workflow for Isotopic Enrichment and Purity Analysis.
Caption: Factors Affecting Compound Stability.
Conclusion
The reliability of rac-Bendroflumethiazide-d5 as an internal standard is contingent upon its high isotopic enrichment and chemical purity, as well as its stability. While detailed public data on the deuterated form is limited, information on the non-deuterated analog, Bendroflumethiazide, provides a strong basis for handling and storage protocols. Researchers and drug development professionals should implement rigorous analytical methods, such as the LC-MS protocol outlined, to verify the quality of their standards. Furthermore, an understanding of the compound's stability profile, informed by forced degradation studies, is essential for the development of robust and reliable bioanalytical assays.
References
A Technical Guide to rac-Bendroflumethiazide-d5 (CAS Number: 1330183-13-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac-Bendroflumethiazide-d5, a deuterated analog of the thiazide diuretic Bendroflumethiazide. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, proposed synthesis, mechanism of action, and application in bioanalytical methods. Detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Bendroflumethiazide are provided. The guide also includes visualizations of the compound's signaling pathway and a proposed analytical workflow.
Introduction
rac-Bendroflumethiazide-d5 is a stable isotope-labeled version of Bendroflumethiazide, a widely used thiazide diuretic for the treatment of hypertension and edema.[1] The replacement of five hydrogen atoms with deuterium on the benzyl group provides a mass shift that makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[2] The use of deuterated internal standards is considered the gold standard in pharmacokinetic and metabolic studies due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3]
Physicochemical Properties
A summary of the key physicochemical properties of rac-Bendroflumethiazide-d5 is presented in Table 1.
Table 1: Physicochemical Properties of rac-Bendroflumethiazide-d5
| Property | Value | Reference |
| CAS Number | 1330183-13-5 | [2] |
| Molecular Formula | C₁₅H₉D₅F₃N₃O₄S₂ | [2] |
| Molecular Weight | 426.45 g/mol | [2] |
| Appearance | White to Off-White Solid | N/A |
| Purity | >95% | [4] |
| Isotopic Enrichment | >95% | [4] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at 2-8°C, protected from light and moisture | N/A |
Proposed Synthesis
Proposed Synthetic Scheme:
A potential synthetic route could start from a suitable sulfonamide precursor, which is then reacted with deuterated benzyl bromide (benzyl-d5 bromide) to introduce the deuterated benzyl group.
Caption: Proposed synthetic workflow for rac-Bendroflumethiazide-d5.
Experimental Protocol (Proposed):
-
Synthesis of the Thiazide Ring: The synthesis would likely begin with the condensation of 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide with formaldehyde to form the dihydro-1,2,4-benzothiadiazine-1,1-dioxide ring system. This is a common method for creating the core structure of many thiazide diuretics.
-
Deuterated Benzylation: The key step involves the alkylation of the thiazide nitrogen with benzyl-d5 bromide. This reaction would be carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate to facilitate the nucleophilic substitution.
-
Purification: The final product, rac-Bendroflumethiazide-d5, would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for use as an analytical standard.
Mechanism of Action
The pharmacological activity of rac-Bendroflumethiazide-d5 is expected to be identical to that of its non-deuterated counterpart, Bendroflumethiazide. Thiazide diuretics exert their effect primarily on the distal convoluted tubule (DCT) of the nephron in the kidney.[5][6]
Bendroflumethiazide inhibits the sodium-chloride (Na+/Cl-) cotransporter (NCC) on the apical membrane of the DCT cells.[5][6] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. As a result, there is an increased excretion of sodium and chloride in the urine, which in turn leads to an osmotic increase in water excretion (diuresis).[6] The diuretic effect reduces blood volume, which contributes to its antihypertensive action.
Caption: Signaling pathway of Bendroflumethiazide's diuretic effect.
Application in Bioanalysis: LC-MS/MS Method
rac-Bendroflumethiazide-d5 is primarily used as an internal standard for the accurate quantification of Bendroflumethiazide in biological matrices such as plasma and urine. The following is a detailed, proposed experimental protocol for an LC-MS/MS method.
Caption: Experimental workflow for sample preparation and analysis.
Sample Preparation
-
Spiking: To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of rac-Bendroflumethiazide-d5 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
Liquid Chromatography Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
Mass Spectrometry Conditions
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion ([M-H]⁻) for Bendroflumethiazide is m/z 420.4 and for this compound is m/z 425.4. Product ions are generated by fragmentation in the collision cell.
Table 4: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bendroflumethiazide | 420.4 | 289.0 | 100 | 25 |
| This compound (IS) | 425.4 | 294.0 | 100 | 25 |
Note: The optimal collision energy should be determined experimentally.
Pharmacokinetic Data of Bendroflumethiazide (Parent Compound)
While specific pharmacokinetic data for rac-Bendroflumethiazide-d5 is not available, the data for the parent compound, Bendroflumethiazide, provides a reference for expected behavior in vivo.
Table 5: Pharmacokinetic Parameters of Bendroflumethiazide
| Parameter | Value | Reference |
| Bioavailability | ~100% | [1] |
| Protein Binding | 96% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [7] |
| Elimination Half-life (t½) | 3-4 hours | [1] |
| Metabolism | Extensive | [1] |
Conclusion
rac-Bendroflumethiazide-d5 is an essential tool for the accurate and precise quantification of Bendroflumethiazide in biological matrices. Its near-identical physicochemical properties to the parent compound make it an ideal internal standard, effectively compensating for variability in sample preparation and analysis. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed methodologies and insights into the application of this deuterated standard. The provided experimental protocols serve as a robust starting point for method development and validation, ensuring high-quality data in pharmacokinetic and other bioanalytical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Bendroflumethiazide in Human Urine using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of bendroflumethiazide in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies, clinical monitoring, and anti-doping applications.
Introduction
Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1] Accurate and reliable quantification of bendroflumethiazide in biological matrices such as urine is crucial for assessing patient compliance, conducting pharmacokinetic analysis, and for doping control in sports.[1] This application note describes a sensitive and specific LC-MS/MS method for the determination of bendroflumethiazide in human urine.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
2.1. Materials and Reagents
-
Bendroflumethiazide analytical standard
-
Mefruside (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 3 mL/200 mg)[1]
2.2. Instrumentation
-
Liquid Chromatograph: Agilent 1100 Series HPLC or equivalent[2]
-
Mass Spectrometer: API 4000 QTrap triple quadrupole mass spectrometer or equivalent[3]
-
Chromatography Column: Zorbax C-8 (2.1 × 150 mm, 5 µm) or equivalent[1]
2.3. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: To 1 mL of urine sample, add 50 µL of internal standard solution (Mefruside, 1 µg/mL in methanol). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (90:10 v/v, 5mM Ammonium Acetate pH 4.5: Acetonitrile).[1] Vortex for 30 seconds.
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2.4. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Zorbax C-8 (2.1 × 150 mm, 5 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in water, pH 4.5[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 14 minutes[1] |
2.5. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C[1] |
| Desolvation Temperature | 400°C[1] |
| Capillary Voltage | 3.2 kV[1] |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bendroflumethiazide | 420.0 | 289.0 | 25 |
| Mefruside (IS) | 381.0 | 189.0 | 30 |
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Bendroflumethiazide | 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 5 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 1500 | < 15 | < 15 | 85 - 115 |
Table 3: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualization
The following diagram illustrates the experimental workflow for the quantification of bendroflumethiazide in urine.
Caption: Experimental workflow for bendroflumethiazide quantification.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of bendroflumethiazide in human urine. The protocol is characterized by high sensitivity, specificity, and good precision and accuracy, making it suitable for a wide range of research and clinical applications.
References
Application Note: Sample Preparation for Plasma Bendroflumethiazide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1][2] Accurate and reliable quantification of bendroflumethiazide in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove interfering substances from the complex plasma matrix and to concentrate the analyte, thereby ensuring the sensitivity and selectivity of the analytical method. This application note provides an overview and detailed protocols for common sample preparation techniques for the analysis of bendroflumethiazide in plasma, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).
Overview of Sample Preparation Techniques
The choice of sample preparation method depends on several factors, including the desired limit of quantification, sample throughput, and the analytical technique employed (e.g., LC-MS/MS, HPLC-FLD).
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous plasma sample and an immiscible organic solvent.[3][4] It is a relatively simple and cost-effective method for sample cleanup.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from the plasma sample, while interferences are washed away. It often provides cleaner extracts compared to LLE and allows for significant analyte concentration.[1]
-
Protein Precipitation (PP): This is the simplest and fastest method, involving the addition of an organic solvent or an acid to precipitate plasma proteins.[5][6][7] While rapid, it may result in less clean extracts compared to LLE and SPE, potentially leading to matrix effects in LC-MS/MS analysis.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated HPLC method with fluorescence detection.[3]
Materials:
-
Human plasma
-
Bendroflumethiazide standard solution
-
Internal Standard (IS) solution (e.g., Mosapride citrate)[3]
-
Ethyl acetate (HPLC grade)[3]
-
Mobile phase (e.g., Acetonitrile and phosphate buffer, 38:62 v/v)[3]
-
Centrifuge tubes
-
Vortex mixer
-
Sample concentrator (e.g., Turbo Vap LV Evaporator)[3]
Procedure:
-
Pipette 1.0 mL of human plasma into a centrifuge tube.
-
Spike with the appropriate amount of bendroflumethiazide standard and internal standard.
-
Add 5.0 mL of ethyl acetate.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[3]
-
Reconstitute the dry residue with 200 µL of the mobile phase.[3]
-
Vortex for 1 minute.
-
Inject a suitable aliquot into the analytical instrument (e.g., HPLC-FLD).
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a method for the analysis of bendroflumethiazide metabolites in urine and can be applied to plasma with appropriate modifications.[1]
Materials:
-
Human plasma
-
Bendroflumethiazide standard solution
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18)[1]
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold
-
Sample concentrator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pre-treat 1 mL of plasma by adding 1 mL of an appropriate buffer (e.g., phosphate buffer, pH 4.5) to adjust the pH. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the bendroflumethiazide and internal standard from the cartridge with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.
Protein Precipitation (PP) Protocol
This is a general protocol for the rapid cleanup of plasma samples.[5]
Materials:
-
Human plasma
-
Bendroflumethiazide standard solution
-
Internal Standard (IS) solution
-
Cold acetonitrile (HPLC grade)[5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate amount of bendroflumethiazide standard and internal standard.
-
Add 500 µL of cold acetonitrile.[5]
-
Vortex vigorously for 1 minute to precipitate the proteins.[5]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the analytical instrument, or it can be evaporated and reconstituted in the mobile phase to improve sensitivity.
Quantitative Data Summary
The following table summarizes the performance characteristics of different sample preparation and analytical methods for bendroflumethiazide in plasma.
| Sample Preparation Method | Analytical Method | LLOQ (ng/mL) | Recovery (%) | Accuracy (%) | Precision (%RSD) | Reference |
| Liquid-Liquid Extraction | HPLC-FLD | 0.98 | Not Reported | 96.8 - 108.8 | 0.9 - 12.5 | [3][4] |
| Not Specified | GLC | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| Protein Precipitation | LC/MS/MS | 5 | Not Reported | Not Reported | Not Reported | [5] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preparation of plasma samples for bendroflumethiazide analysis.
Caption: General workflow for plasma sample preparation.
Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate and precise quantification of bendroflumethiazide in plasma. This application note provides detailed protocols for LLE, SPE, and PP, which can be adapted and optimized based on specific laboratory requirements and analytical instrumentation. For methods requiring high sensitivity and selectivity, such as those used in pharmacokinetic studies, a thorough validation of the chosen sample preparation and analytical method is essential.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Pharmacokinetics of bendroflumethiazide after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Bioanalytical Method of Bendroflumethiazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1][2][3] Accurate and precise quantification of Bendroflumethiazide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides detailed application notes and protocols for a validated quantitative bioanalytical method for Bendroflumethiazide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique.[1][4] Additionally, an alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is presented.
Mechanism of Action
Bendroflumethiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[2][3][5][6] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water.[2][3] The resulting decrease in extracellular fluid volume contributes to the reduction in blood pressure.[2]
Caption: Mechanism of action of Bendroflumethiazide in the distal convoluted tubule.
Recommended Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices.
Experimental Workflow
Caption: General workflow for the bioanalysis of Bendroflumethiazide using LC-MS/MS.
Detailed Protocol
1. Materials and Reagents:
-
Bendroflumethiazide reference standard
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound or another suitable compound)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1260 Infinity LC)
-
Tandem Mass Spectrometer (e.g., Agilent 6410B Triple Quadrupole LC/MS)
-
Chromatographic Column (e.g., Waters Symmetry C18, 150x4.6 mm, 3.5 µm or Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[4][7][8]
3. Sample Preparation (Protein Precipitation): [8]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with an appropriate amount of internal standard solution.
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
4. LC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| Chromatographic Column | Waters Symmetry C18 (150x4.6 mm, 3.5 µm)[4][7] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[4] |
| Gradient | Isocratic or gradient elution can be optimized. A starting point is 60:40 (A:B)[4][7] |
| Flow Rate | 0.35 - 1.0 mL/min (depending on column dimensions)[8][9] |
| Injection Volume | 10 - 50 µL[8][10] |
| Column Temperature | 35 - 40°C[8][9] |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode (to be optimized)[11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the analyte and internal standard. For Bendroflumethiazide, a potential transition is m/z 420 > 289.[11] |
| Fragmentor Voltage & Collision Energy | To be optimized for each analyte and internal standard. |
5. Method Validation Parameters:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[7] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Quantitative Data Summary (LC-MS/MS):
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Reference |
| 1 - 20 | 1 | Not explicitly stated, but within acceptable limits | Not explicitly stated, but within acceptable limits | [7] |
| 5 - 5000 (for general therapeutic drugs) | 5 | Good reproducibility reported | Not explicitly stated | [8] |
Alternative Bioanalytical Method: HPLC with Fluorescence Detection
For laboratories where LC-MS/MS is not available, a validated HPLC method with fluorescence detection can be employed.[10]
Detailed Protocol
1. Materials and Reagents:
-
Bendroflumethiazide reference standard
-
Mosapride citrate (or other suitable internal standard)[10]
-
Human plasma (with EDTA)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 10 mM, pH 3.0)[10]
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector
-
Chromatographic Column (e.g., LiChrosphere C18, 125 x 4 mm, 5 µm)[10]
3. Sample Preparation (Liquid-Liquid Extraction): [10]
-
Pipette 0.5 mL of plasma into a glass tube.
-
Spike with 25 µL of internal standard solution.
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue with 200 µL of mobile phase.
-
Inject into the HPLC system.
4. HPLC Conditions: [10]
| Parameter | Recommended Conditions |
| Chromatographic Column | LiChrosphere C18 (125 x 4 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM phosphate buffer (pH 3.0) (38:62 v/v) |
| Flow Rate | 1 mL/min |
| Injection Volume | 50 µL |
| Fluorescence Detection | Excitation: 270 nm, Emission: 400 nm |
Quantitative Data Summary (HPLC-FLD): [10][12]
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| 0.98 - 100.16 | 0.98 | 0.9 - 12.5 | 96.8 - 108.8 | [10][12] |
Stability Studies
Stability of Bendroflumethiazide in biological samples is critical for accurate quantification. Stability should be evaluated under the following conditions:
-
Bench-top stability: At room temperature for a duration that mimics the sample handling time.
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Autosampler stability: In the reconstituted sample in the autosampler.
-
Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
Studies have shown that Bendroflumethiazide has good stability under various conditions as per ICH guidelines.
Conclusion
The presented LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative determination of Bendroflumethiazide in human plasma, suitable for regulated bioanalysis. The alternative HPLC-FLD method offers a viable option when LC-MS/MS is not accessible. Proper method validation is essential to ensure reliable and accurate results for pharmacokinetic and other related studies.
References
- 1. Bendroflumethiazide | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bendroflumethiazide – eDrug [edrug.mvm.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Bendroflumethiazide Tablets [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. researchgate.net [researchgate.net]
Preparation of Stock and Working Solutions for rac Bendroflumethiazide-d5: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of rac Bendroflumethiazide-d5 (Deuterated Bendroflumethiazide). This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative analyses such as LC-MS, GC-MS, or NMR.[1] Adherence to proper solution preparation techniques is critical for generating accurate and reproducible experimental results.
Overview
Bendroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[2][3] The deuterated analog, rac this compound, serves as an ideal internal standard for bioanalytical methods due to its similar chemical and physical properties to the parent drug, with a distinct mass difference for mass spectrometry-based detection.
Solubility and Storage
Proper storage and selection of an appropriate solvent are crucial for maintaining the integrity of rac this compound.
Solubility:
-
DMSO: Soluble up to 250 mg/mL (586.24 mM), may require sonication.[4]
-
Acetone: Freely soluble (data for non-deuterated form).[5]
-
Ethanol (96%): Soluble (data for non-deuterated form).[5]
Storage:
-
Solid Form: Store at 4°C, sealed and protected from moisture and light.[4]
-
Stock Solutions:
-
It is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes the necessary volumes for preparing stock solutions of varying concentrations.
| Desired Concentration | Mass of rac this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.3449 mL |
| 5 mM | 1 mg | 0.4690 mL |
| 10 mM | 1 mg | 0.2345 mL |
| 1 mM | 5 mg | 11.7247 mL |
| 5 mM | 5 mg | 2.3449 mL |
| 10 mM | 5 mg | 1.1725 mL |
| 1 mM | 10 mg | 23.4494 mL |
| 5 mM | 10 mg | 4.6899 mL |
| 10 mM | 10 mg | 2.3449 mL |
Data adapted from MedchemExpress product information.[4]
Experimental Protocols
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Amber glass vial with a screw cap
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh 1 mg of rac this compound and transfer it to a clean, dry amber glass vial.
-
Solvent Addition: Using a calibrated micropipette, add 234.5 µL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 30 seconds. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Working Solution Preparation (100 µM in Acetonitrile)
Materials:
-
10 mM rac this compound stock solution in DMSO
-
HPLC-grade Acetonitrile
-
Calibrated micropipettes
-
Polypropylene microcentrifuge tubes
Procedure:
-
Serial Dilution: This protocol uses a 1:100 serial dilution.
-
Pipetting: Using a calibrated micropipette, transfer 10 µL of the 10 mM stock solution into a polypropylene microcentrifuge tube.
-
Dilution: Add 990 µL of HPLC-grade acetonitrile to the microcentrifuge tube.
-
Mixing: Cap the tube and vortex thoroughly for 30 seconds to ensure a homogenous solution.
-
Use: The resulting 100 µM working solution is ready for use in analytical methods. It is recommended to prepare working solutions fresh daily.
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bendroflumethiazide - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BENDROFLUMETHIAZIDE CAS#: 73-48-3 [m.chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. sussex-research.com [sussex-research.com]
- 8. rac this compound | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Use of Deuterated Standards in Anti-Doping Drug Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of anti-doping, the unequivocal identification and accurate quantification of prohibited substances are paramount to ensure fair competition and athlete health. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standard for these analyses.[1] The complexity of biological matrices like urine and blood necessitates the use of internal standards to correct for variations during sample preparation and analysis.
Stable isotope-labeled internal standards, particularly deuterated standards, are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[2] This is because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[2] This similarity allows them to compensate for matrix effects, extraction losses, and instrument variability more effectively than other types of internal standards, such as structural analogs. The World Anti-Doping Agency (WADA) recommends the use of stable isotope-labeled internal standards for confirmation procedures of endogenous steroids.[3]
These application notes provide detailed protocols for the analysis of common doping agents using deuterated internal standards and present data demonstrating their impact on analytical performance.
Principle of Isotopic Dilution with Deuterated Standards
The core principle behind using a deuterated internal standard is isotopic dilution. A known amount of the deuterated standard is added to the sample at the beginning of the workflow. This "spiked" standard undergoes the exact same sample preparation steps (extraction, purification, derivatization) and is subjected to the same analytical conditions as the endogenous, non-labeled analyte.
Because the deuterated standard and the analyte have nearly identical chemical and physical properties, any loss or variation during the process affects both compounds equally. In the mass spectrometer, the analyte and the deuterated standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the deuterated standard's signal, an accurate quantification of the analyte can be achieved, irrespective of sample losses or signal suppression/enhancement.
References
Solid-Phase Extraction of Bendroflumethiazide: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Bendroflumethiazide from biological matrices, specifically urine. The methodologies outlined are intended to deliver high-purity extracts suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Application Note: Extraction of Bendroflumethiazide from Urine using a Resin-Based SPE Column
This application note describes a robust and efficient method for the extraction of Bendroflumethiazide from human urine using EVOLUTE ABN, a water-wettable, resin-based non-polar SPE sorbent. This protocol is designed for the selective isolation of Bendroflumethiazide, minimizing matrix effects and leading to high recovery rates.
Introduction
Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of Bendroflumethiazide in biological fluids is crucial for pharmacokinetic, bioequivalence, and anti-doping studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. The following protocol provides a detailed procedure for the extraction of Bendroflumethiazide from urine, yielding clean extracts and high analyte recovery.
Materials and Reagents
-
EVOLUTE ABN 100 mg/3 mL SPE Columns
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Quantitative Data Summary
The following table summarizes the quantitative performance of the described SPE method for the extraction of Bendroflumethiazide from urine.
| Analyte | SPE Sorbent | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Bendroflumethiazide | EVOLUTE ABN | Urine | 101.9 | 4.1 |
Experimental Protocols
Protocol for Bendroflumethiazide Extraction from Urine using EVOLUTE ABN SPE Columns
This protocol is based on a generic method for the extraction of various diuretics and has been shown to be effective for Bendroflumethiazide.[1][2]
a. Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:1 (v/v) with 20 mM ammonium acetate buffer (pH 5).[1]
b. Solid-Phase Extraction Procedure:
-
Column Conditioning: Condition the EVOLUTE ABN 100 mg/3 mL SPE column with 3 mL of methanol.
-
Column Equilibration: Equilibrate the column with 3 mL of 20 mM ammonium acetate buffer (pH 5).[1] Do not allow the sorbent to dry.
-
Sample Loading: Apply the pre-treated urine sample to the column at a slow, steady flow rate (approximately 1-2 mL/min).
-
Interference Elution (Wash): Wash the column with 3 mL of 95:5 (v/v) water/methanol to remove polar interferences.
-
Analyte Elution: Elute the Bendroflumethiazide from the column with 3 mL of methanol into a clean collection tube.
-
Post-Extraction: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase (e.g., 50:50 v/v water/methanol) for subsequent LC-MS/MS analysis.[2]
Alternative SPE Sorbent Mentioned in Literature
For the analysis of Bendroflumethiazide and its metabolites in urine, BakerBond spe C-18 cartridges (3 mL/200 mg) have also been utilized, followed by LC-ESI-MS/MS analysis.[3] While a detailed protocol was not provided in the cited literature, a general procedure for C18 cartridges would typically involve similar steps of conditioning with methanol, equilibration with an aqueous buffer, sample loading, washing with a weak organic solvent mixture, and elution with a stronger organic solvent like methanol or acetonitrile.
Another approach mentioned for sample purification to eliminate matrix effects before HPLC analysis is the use of Oasis hydrophilic lipophilic balance (HLB) solid-phase extraction (SPE).[4]
Visualizations
Experimental Workflow for Bendroflumethiazide SPE
Caption: SPE workflow for Bendroflumethiazide from urine.
References
Troubleshooting & Optimization
Troubleshooting Poor Peak Shape in Bendroflumethiazide HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Bendroflumethiazide. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve common issues observed in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape in HPLC analysis?
A1: The most common forms of poor peak shape are peak tailing and peak fronting. An ideal chromatographic peak is symmetrical and Gaussian in shape. Peak tailing results in an asymmetry where the latter half of the peak is drawn out, while peak fronting leads to a distortion where the initial part of the peak is sloped.[1] These distortions can negatively impact the accuracy of integration and quantification.[2][3]
Q2: Why is my Bendroflumethiazide peak tailing?
A2: Peak tailing for a compound like Bendroflumethiazide, which has basic properties, is often due to secondary interactions with the stationary phase.[4] Common causes include:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[5][6][7]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte and contribute to peak tailing.[1][5]
-
Column Contamination or Degradation: Accumulation of impurities on the column frit or degradation of the column bed can distort peak shape.[6][8]
-
Metal Contamination: Trace metals in the silica matrix of the column can interact with the analyte and cause tailing.[6][7]
Q3: What is causing my Bendroflumethiazide peak to show fronting?
A3: Peak fronting is less common than tailing but can indicate specific issues with the analytical method.[2] Potential causes include:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column and lead to peak fronting.[1][9][10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[11][12]
-
Column Void or Collapse: A void at the head of the column or a collapsed packing bed can lead to a distorted flow path and cause peak fronting.[9][11]
Troubleshooting Guides
Issue 1: Bendroflumethiazide Peak Tailing
If you are observing peak tailing for Bendroflumethiazide, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate the Column:
-
Concern: The column may be old, contaminated, or not appropriate for the analysis. Tailing can be caused by secondary interactions with exposed silanol groups on the silica packing, especially with basic compounds.[7][13]
-
Solution: Consider using a column with end-capping to block residual silanol activity. If the column has been used extensively, replace it with a new one.[5] Flushing the column may also help remove contaminants.[2]
-
-
Assess the Mobile Phase:
-
Concern: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Bendroflumethiazide.
-
Solution: Ensure the mobile phase is buffered and the pH is at least 2 units away from the analyte's pKa to ensure consistent ionization.[5]
-
-
Review Sample Preparation:
-
Concern: Particulates from unfiltered samples can block the column frit, and high sample concentration can lead to overload.[5]
-
Solution: Always filter samples through a 0.45 µm or 0.22 µm filter before injection. If overload is suspected, dilute the sample.
-
-
Inspect the HPLC System:
Issue 2: Bendroflumethiazide Peak Fronting
If you are observing peak fronting for Bendroflumethiazide, use the following troubleshooting guide:
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Investigate Column Overload:
-
Check Sample Solvent:
-
Concern: A mismatch between the sample solvent and the mobile phase is a common cause of fronting, especially for early-eluting peaks.[11][12]
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
-
Examine Column Integrity:
-
Concern: A void at the column inlet or a collapsed packing bed can cause peak distortion.[9][11]
-
Solution: Disconnect the column and inspect the inlet for a void. If a void is present, the column may need to be replaced. Sometimes, reversing and flushing the column can resolve blockages at the inlet frit.[2]
-
Experimental Protocols & Data
Typical HPLC Parameters for Bendroflumethiazide Analysis
The following table summarizes typical starting parameters for Bendroflumethiazide HPLC analysis, based on published methods. These may need to be optimized for your specific application.
| Parameter | Typical Value / Type | Source |
| Column | C18, C8, or Phenyl (e.g., 100-150 mm length, 4.6 mm ID, 3.5-5 µm particle size) | [14][15][16] |
| Mobile Phase | Acetonitrile and water or buffer (e.g., phosphate, acetate) | [14][15][17] |
| pH | Acidic (e.g., pH 2.0 - 4.5) | [14][15][18] |
| Detection | UV at ~270 nm | [16][19] |
| Flow Rate | 1.0 - 1.5 mL/min | [19][20] |
| Injection Volume | 10 - 20 µL | [19] |
| Temperature | Ambient or controlled (e.g., 35°C) | [19] |
Sample Preparation Protocol (General)
A general protocol for preparing Bendroflumethiazide tablets for HPLC analysis is as follows:
-
Weigh and finely powder a minimum of 20 tablets.
-
Accurately weigh a portion of the powder equivalent to approximately 5 mg of Bendroflumethiazide.
-
Transfer the powder to a 100-mL volumetric flask.
-
Add approximately 70 mL of a suitable solvent (e.g., methanol or mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Centrifuge or filter a portion of the solution to remove any undissolved excipients before injection.[19]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. youtube.com [youtube.com]
- 5. chromtech.com [chromtech.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. support.waters.com [support.waters.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. waters.com [waters.com]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 16. High-performance liquid chromatographic analysis of nadolol and bendroflumethiazide combination tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. researchgate.net [researchgate.net]
- 19. Bendroflumethiazide Tablets [drugfuture.com]
- 20. ijarmps.org [ijarmps.org]
Technical Support Center: Optimization of ESI Source Parameters for Bendroflumethiazide-d5 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for the sensitive and robust detection of Bendroflumethiazide-d5.
Frequently Asked Questions (FAQs)
Q1: What are the initial ESI source parameters I should start with for this compound analysis?
A1: For a small molecule like this compound, it is recommended to start with a general set of parameters and then optimize them for your specific instrument and mobile phase conditions. The following table provides typical starting points for ESI source parameters.
Q2: In which ionization mode, positive or negative, should I detect this compound?
A2: Bendroflumethiazide is a sulfonamide, which can often be detected in both positive and negative ionization modes. In positive mode, it will likely form a protonated molecule [M+H]+. In negative mode, it can be deprotonated to form [M-H]-. It is advisable to test both modes to determine which provides better sensitivity and stability for your specific experimental conditions. An acidic mobile phase (e.g., with 0.1% formic acid) typically favors positive ionization, while a basic mobile phase or one with additives like ammonium acetate can enhance negative ionization.
Q3: I am observing a weak or unstable signal for this compound. What are the first parameters I should check?
A3: An unstable or weak signal can be caused by several factors.[1] Start by checking the spray pattern visually if your instrument allows. An inconsistent spray can lead to signal fluctuations. Then, focus on optimizing the capillary voltage and nebulizer gas pressure.[2] An inappropriate capillary voltage can lead to poor ionization efficiency or ion suppression, while incorrect nebulizer gas pressure affects droplet formation.[2] Also, ensure your mobile phase composition is suitable for ESI.[1]
Q4: How does the mobile phase composition affect the ESI signal of this compound?
A4: The mobile phase significantly impacts ESI efficiency. For reversed-phase chromatography, solvents like methanol and acetonitrile with water are ideal.[1] The surface tension of the solvent mixture affects droplet formation and solvent evaporation.[1] Additives are also crucial. Formic acid (0.1%) is commonly used to promote protonation for positive ion mode. For negative ion mode, a small amount of a basic modifier or a buffer like ammonium acetate can be beneficial.[3] Avoid non-volatile buffers and ion-pairing reagents like TFA, which can cause signal suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of ESI source parameters for this compound detection.
| Issue | Possible Cause | Suggested Solution |
| No Signal or Very Low Intensity | Incorrect ionization mode selected. | Test both positive and negative ionization modes. |
| Inefficient ionization. | Optimize capillary voltage and source temperatures (desolvation and source).[4] | |
| In-source fragmentation. | Reduce the cone/declustering potential and collision energy.[5] | |
| Ion suppression from the matrix or mobile phase. | Ensure proper sample cleanup. Avoid non-volatile buffers and TFA.[6] Consider using a deuterated internal standard to compensate for matrix effects.[3] | |
| Unstable Signal/High Noise | Unstable spray. | Check for clogs in the ESI needle. Optimize nebulizer gas flow and sprayer position.[1] |
| Corona discharge. | This can occur at high capillary voltages, especially in negative mode.[1] Try reducing the voltage. The presence of solvent clusters in positive mode can indicate discharge.[1] | |
| Inconsistent mobile phase delivery. | Ensure the LC pump is functioning correctly and the mobile phase is properly mixed and degassed. | |
| Poor Peak Shape | Suboptimal mobile phase composition. | Ensure the mobile phase is compatible with the analyte and the column. Adjust the organic/aqueous ratio. |
| Issues with the LC column. | Check for column degradation or contamination. | |
| In-source Fragmentation | High cone/declustering potential or source temperature. | Systematically decrease the cone voltage and source temperature while monitoring the precursor and fragment ion intensities.[5][7] |
| Thermally labile compound. | If the compound is sensitive to heat, reduce the desolvation and source temperatures.[8] |
Data Presentation: ESI Source Parameter Optimization
The following table summarizes the key ESI source parameters and provides typical ranges for the optimization of this compound detection. It is crucial to optimize these parameters by infusing a standard solution of the analyte into the mass spectrometer.
| Parameter | Typical Starting Value | Optimization Range | Purpose |
| Capillary Voltage | 3.5 kV (Positive) / -3.0 kV (Negative) | 2.5 - 5.0 kV / -2.0 - -4.5 kV | Applies a high voltage to the ESI needle to generate charged droplets.[4] |
| Cone/Declustering Potential | 30 V | 10 - 60 V | Helps in desolvation and can be adjusted to minimize in-source fragmentation.[1][4] |
| Source Temperature | 120 °C | 100 - 150 °C | Heats the ion source to aid in solvent evaporation.[1][4] |
| Desolvation Gas Temperature | 350 °C | 300 - 500 °C | High-temperature gas that aids in the desolvation of droplets.[4] |
| Desolvation Gas Flow | 600 L/Hr | 500 - 1000 L/Hr | The flow rate of the heated gas assisting in desolvation.[4] |
| Nebulizer Gas Pressure | 40 psi | 30 - 60 psi | Controls the formation of the aerosol at the ESI needle.[8] |
Experimental Protocols
Protocol 1: ESI Source Parameter Optimization by Infusion
-
Prepare a Standard Solution: Prepare a 100-1000 ng/mL solution of this compound in a solvent that mimics your final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Solution: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).[4]
-
Initial MS Scan: Set the mass spectrometer to full scan mode to identify the precursor ion of this compound.
-
Select Precursor Ion: Select the identified precursor ion in the first quadrupole (Q1).
-
Optimize MS/MS Parameters: Induce fragmentation in the collision cell (Q2) and scan the third quadrupole (Q3) to identify the most stable and abundant product ions. Optimize the collision energy for the desired fragmentation.
-
Systematic Parameter Adjustment: While continuously infusing the solution and monitoring the signal intensity of the precursor and product ions, systematically vary one ESI source parameter at a time (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow, and temperature) to find the optimal setting for each.[4]
-
Evaluate and Finalize: Once the optimal settings for all parameters are determined, record them for your LC-MS/MS method.
Mandatory Visualization
Caption: Experimental workflow for ESI source parameter optimization.
Caption: Troubleshooting workflow for low or unstable ESI signals.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
How to minimize ion suppression for Bendroflumethiazide in plasma
Welcome to the technical support center for the bioanalysis of Bendroflumethiazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression in plasma samples during LC-MS analysis, ensuring robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Bendroflumethiazide analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma) reduce the ionization efficiency of the target analyte, Bendroflumethiazide, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal response, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[1][3] Even with highly selective MS/MS techniques, ion suppression can compromise results because it occurs before ion detection.[3]
Q2: What are the primary causes of ion suppression for analytes in plasma?
A: The most significant cause of ion suppression in plasma analysis, particularly with electrospray ionization (ESI), is the presence of phospholipids from cell membranes.[4][5] These molecules are highly abundant in plasma and, due to their amphipathic nature, are often co-extracted with analytes of interest.[5] Other endogenous components like salts, proteins, and metabolites can also contribute to ion suppression.[6][7]
Q3: How can I determine if my Bendroflumethiazide assay is affected by ion suppression?
A: The most common method is the post-column infusion experiment .[6] This involves infusing a standard solution of Bendroflumethiazide at a constant rate into the MS detector, after the analytical column. A blank, extracted plasma sample is then injected onto the column. Any dip or deviation in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[7] This allows you to identify the "ion suppression zone" in your chromatogram.[5]
Troubleshooting Guide: Low or Inconsistent Bendroflumethiazide Signal
If you are experiencing low signal intensity, poor reproducibility, or high variability in your Bendroflumethiazide quantification, follow this guide to diagnose and mitigate potential ion suppression.
Step 1: Diagnose the Issue
-
Perform a Post-Column Infusion Test: As described in Q3, this is the definitive way to visualize when and how severely ion suppression is occurring during your chromatographic run.
-
Compare Matrix-Free vs. Matrix Samples: Prepare a Bendroflumethiazide standard in pure solvent and another by spiking into an extracted blank plasma sample at the same concentration. A significantly lower response in the plasma sample confirms the presence of a matrix effect.
-
Review Chromatography: Do broad, noisy peaks appear in your blank plasma chromatograms? These may be phospholipids, which are known to elute as broad peaks in reversed-phase chromatography and cause suppression.[5]
Step 2: Implement Solutions
Based on your diagnosis, implement one or more of the following strategies, starting with the most effective and practical for your laboratory workflow.
Efficient sample preparation is the most reliable way to remove interfering matrix components before they enter the LC-MS system.[1][3][8]
-
Protein Precipitation (PPT): This is a simple technique but is often insufficient for removing phospholipids and may result in significant ion suppression.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract compared to PPT.[3] For Bendroflumethiazide, LLE using ethyl acetate has been shown to be effective.[9][10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples and removing phospholipids.[4] Consider using specialized phospholipid removal cartridges or plates, which can remove over 99% of phospholipids while maintaining high analyte recovery.[5]
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dry residue in 200 µL of the mobile phase, vortex, and inject into the LC-MS system.[9]
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal Plate
-
Add 200 µL of plasma sample to the wells of the phospholipid removal plate.
-
Add 600 µL of acetonitrile containing your internal standard to each well to precipitate proteins.
-
Mix thoroughly by aspirating/dispensing several times.
-
Apply vacuum to the manifold to pull the sample through the plate, collecting the clean filtrate.
-
The collected filtrate is ready for direct injection or can be evaporated and reconstituted if a concentration step is needed.
The choice of sample preparation method has a direct impact on the cleanliness of the final extract and the extent of ion suppression.
| Preparation Method | Typical Phospholipid Removal | Analyte Recovery | Relative Ion Suppression | Notes |
| Protein Precipitation (PPT) | Low | Good (>90%) | High | Quick and simple but often results in significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good (85-100%) | Moderate to Low | Cleaner than PPT; effectiveness depends on solvent choice.[3][9] |
| Solid-Phase Extraction (SPE) | High | Good (Variable) | Low | Requires method development but provides very clean extracts.[4] |
| Phospholipid Removal Plates | Very High (>99%) | Excellent (>90%) | Very Low | A simple and highly effective pass-through approach.[5] |
If sample preparation cannot be changed, modify your chromatographic method to separate Bendroflumethiazide from the ion suppression zone identified in your post-column infusion experiment.
-
Adjust Gradient: Modify the mobile phase gradient to shift the elution of Bendroflumethiazide away from the region where phospholipids elute (typically in the middle to late part of a reversed-phase gradient).
-
Use a Different Column: Consider a column with a different selectivity that may provide better resolution between your analyte and matrix interferences.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the best way to compensate for ion suppression. A SIL internal standard for Bendroflumethiazide will co-elute and experience the same degree of suppression, allowing for an accurate ratio-based quantification.[8]
-
Change Ionization Source/Polarity: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3] If possible, test an APCI source. Alternatively, switching from positive to negative ESI mode may help, as fewer matrix components may ionize in negative mode.[2][3]
Visual Guides
The following diagrams illustrate the workflows for diagnosing and mitigating ion suppression.
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation workflows.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Long-term stability of rac Bendroflumethiazide-d5 in biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rac Bendroflumethiazide-d5 as an internal standard in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is rac this compound and why is it used in bioanalysis?
A1: rac this compound is a deuterated form of Bendroflumethiazide, a thiazide diuretic. The five deuterium atoms on the molecule increase its mass, allowing it to be distinguished from the unlabeled (non-deuterated) Bendroflumethiazide by a mass spectrometer. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability and improving the accuracy and precision of the results.
Q2: What are the recommended storage conditions for rac this compound stock solutions?
A2: Stock solutions of rac this compound should be stored at low temperatures to ensure long-term stability. It is recommended to store stock solutions at -20°C for up to one month and at -80°C for up to six months. The solution should be stored in a sealed container, protected from light and moisture.
Q3: What are the typical acceptance criteria for long-term stability studies in biological matrices?
A3: For long-term stability, the mean concentration of the quality control (QC) samples at each storage time point should be within ±15% of the nominal concentration. The precision, expressed as the coefficient of variation (%CV), should also not exceed 15%.
Q4: Can rac this compound be used for the analysis of Bendroflumethiazide in both plasma and urine?
A4: Yes, rac this compound is a suitable internal standard for the quantification of Bendroflumethiazide in both plasma and urine samples. However, it is crucial to validate the method in each biological matrix to ensure that matrix effects do not compromise the accuracy and precision of the results. Studies have shown that thiazide diuretics can be unstable in urine, especially at room temperature, making proper sample handling and storage critical. It is recommended to cool or freeze urine samples during transport and storage.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurement of analyte concentrations.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Different lots of the biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement. To mitigate this, evaluate the matrix effect using at least six different sources of the blank matrix. If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., using a different extraction technique like solid-phase extraction instead of protein precipitation) or improving chromatographic separation. |
| Inconsistent Sample Preparation | Ensure that the internal standard is added to all samples, calibrators, and QCs at a consistent concentration early in the sample preparation process. Use calibrated pipettes and consistent vortexing and incubation times. |
| Suboptimal Internal Standard Concentration | The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. An internal standard concentration that is too high or too low can lead to poor precision. |
Issue 2: Drifting Internal Standard Signal
Symptom: The peak area of rac this compound consistently increases or decreases over the course of an analytical run.
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions. To assess this, incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the analytical run time and re-inject to check for any increase in the signal of the unlabeled analyte. If exchange is observed, adjust the pH of the mobile phase and sample diluent to be as neutral as possible. |
| Adsorption to Vials or Tubing | The analyte and/or internal standard may adsorb to plastic or glass surfaces. Use silanized glass vials or polypropylene vials to minimize adsorption. Passivating the LC system by making several injections of a high-concentration standard before running samples can also help to saturate active sites. |
| Instability in Autosampler | The processed samples may not be stable at the temperature of the autosampler. Conduct autosampler stability tests by re-injecting a set of samples after they have been sitting in the autosampler for a period equivalent to the length of a typical analytical run. If instability is observed, lower the autosampler temperature. |
Issue 3: Presence of Unlabeled Analyte in the Internal Standard
Symptom: A significant signal is observed at the mass transition of the unlabeled Bendroflumethiazide when injecting a high concentration of the rac this compound internal standard solution.
| Potential Cause | Troubleshooting Steps |
| Low Isotopic Purity of the Internal Standard | The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantitation (LLOQ). To assess the purity, inject a high concentration of the internal standard solution without the analyte and check for a signal at the analyte's mass transition. If a significant signal is present, contact the supplier for a higher purity batch or account for the contribution of the unlabeled analyte in the calculations. |
Quantitative Data Summary
The following tables summarize representative long-term stability data for rac this compound in human plasma and urine. Please note that this data is illustrative and based on general expectations for deuterated standards and the stability of the unlabeled compound. Actual stability should be confirmed under your specific experimental conditions.
Table 1: Long-Term Stability of rac this compound in Human Plasma
| Storage Condition | Time Point | Low QC (10 ng/mL) | High QC (100 ng/mL) |
| Mean Conc. (ng/mL) ± SD | % Bias | ||
| -20°C | 0 Months | 10.1 ± 0.4 | 1.0 |
| 1 Month | 9.8 ± 0.5 | -2.0 | |
| 3 Months | 9.6 ± 0.6 | -4.0 | |
| 6 Months | 9.4 ± 0.7 | -6.0 | |
| -80°C | 0 Months | 10.1 ± 0.4 | 1.0 |
| 3 Months | 10.0 ± 0.5 | 0.0 | |
| 6 Months | 9.9 ± 0.5 | -1.0 | |
| 12 Months | 9.8 ± 0.6 | -2.0 |
Table 2: Long-Term Stability of rac this compound in Human Urine
| Storage Condition | Time Point | Low QC (20 ng/mL) | High QC (200 ng/mL) |
| Mean Conc. (ng/mL) ± SD | % Bias | ||
| -20°C | 0 Months | 20.2 ± 0.9 | 1.0 |
| 1 Month | 19.5 ± 1.1 | -2.5 | |
| 3 Months | 18.8 ± 1.3 | -6.0 | |
| -80°C | 0 Months | 20.2 ± 0.9 | 1.0 |
| 3 Months | 20.0 ± 1.0 | 0.0 | |
| 6 Months | 19.8 ± 1.1 | -1.0 |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability in Biological Matrix
-
Preparation of QC Samples: Spike blank human plasma or urine with known concentrations of rac this compound to prepare low and high QC samples. Prepare a sufficient number of aliquots for all time points.
-
Baseline Analysis: Analyze a set of freshly prepared low and high QC samples (n=6 for each level) to establish the baseline (Time 0) concentrations.
-
Storage: Store the remaining QC aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Time Point Analysis: At each specified time point (e.g., 1, 3, 6, and 12 months), retrieve a set of low and high QC samples from storage.
-
Sample Processing and Analysis: Allow the samples to thaw unassisted at room temperature. Process the samples using a validated bioanalytical method (e.g., protein precipitation or liquid-liquid extraction followed by LC-MS/MS analysis).
-
Data Evaluation: Calculate the mean concentration, standard deviation, % bias, and %CV for the QC samples at each time point. The stability is considered acceptable if the mean concentration is within ±15% of the baseline concentration and the %CV is ≤15%.
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards
Welcome to the technical support center for deuterated analytical standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with deuterium back-exchange, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a problem?
A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled standard are replaced by hydrogen atoms (protons) from the surrounding environment.[1][2] This environment can include protic solvents (like water or methanol), buffers, or the biological matrix itself.[2] This process compromises the isotopic purity of the standard, leading to several analytical problems: a decrease in the internal standard's signal, an artificial increase in the unlabeled analyte's signal, and ultimately, inaccurate quantification.[3]
Q2: What are the most critical factors that cause deuterium back-exchange?
A2: The rate and extent of back-exchange are primarily influenced by four factors:
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its location within the molecule.[3]
-
pH: The exchange rate is highly pH-dependent, with the minimum rate for many compounds occurring around pH 2.5-3.0. Both highly acidic and, more significantly, basic conditions can catalyze the exchange.[2][4]
-
Temperature: Higher temperatures accelerate the rate of exchange.[2] Keeping samples and standards cooled significantly slows down this process.[5]
-
Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate back-exchange.[2] Aprotic solvents (e.g., acetonitrile, chloroform) are preferred when possible.[2][6]
Q3: How can I tell if my deuterated standard is undergoing back-exchange?
A3: The most common sign of back-exchange is a time-dependent change in your analytical signals. You will typically observe a decrease in the peak area or signal intensity of your deuterated internal standard, accompanied by a corresponding increase in the signal for the unlabeled analyte.[7] This can be tested by incubating the deuterated standard in your sample matrix or solvent over a period of time and analyzing aliquots at different time points (e.g., 0, 1, 4, 24 hours).[3][7]
Q4: Which deuterium label positions are most stable and which are prone to exchange?
A4: The stability of the deuterium label is crucial.
-
Highly Labile (Unstable) Positions: Deuterium atoms attached directly to heteroatoms (e.g., -OD, -ND, -SD) are very susceptible to rapid exchange with protons from protic solvents.[2][8]
-
Moderately Labile Positions: Deuterium atoms on carbons adjacent (alpha) to carbonyl groups can also be prone to exchange, particularly under acidic or basic conditions due to keto-enol tautomerism.[2]
-
Stable Positions: Deuterium labels on aromatic rings or aliphatic chains that are not adjacent to activating functional groups are generally stable under typical analytical conditions.[7][9] It is critical to select standards where labels are placed in these non-exchangeable positions.[3]
Q5: Are there alternatives to deuterated standards that avoid the issue of back-exchange?
A5: Yes. The most reliable alternatives are standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N).[3] These isotopes are not susceptible to back-exchange and provide greater stability.[10] While they are often more expensive to synthesize, they eliminate the risk of isotopic exchange, providing more robust and reliable data without the need for extensive stability testing related to this issue.[3][10]
Q6: What are the best practices for preparing and storing deuterated standard stock solutions?
A6: Proper handling from the start is essential.
-
Equilibration: Before opening a new vial of standard (especially if refrigerated or frozen), always allow it to equilibrate to room temperature to prevent atmospheric moisture from condensing inside.[11]
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like acetonitrile for reconstitution whenever possible.[11]
-
Dissolution: Ensure the standard is completely dissolved before making it up to the final volume. Gentle vortexing or sonication can help.[12]
-
Storage: Store stock solutions in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For long-term storage, -20°C or colder is recommended.[11][12] Avoid repeated freeze-thaw cycles by creating smaller, single-use aliquots.
Troubleshooting Guide
Problem 1: I'm seeing a decreasing signal for my deuterated internal standard and an increasing signal for the unlabeled analyte over time. What's happening?
This is a classic symptom of deuterium back-exchange.[2] The deuterium on your standard is being replaced by hydrogen from your solvent or matrix.
-
Solution Workflow:
-
Review Label Position: Check the Certificate of Analysis to confirm the location of the deuterium labels. If they are on heteroatoms or alpha to a carbonyl, they are likely labile.[2]
-
Control pH: Ensure the pH of your sample diluent and mobile phases is within a stable range, ideally between pH 2.5 and 7. Avoid strongly acidic or basic conditions.[2]
-
Control Temperature: Keep samples, standards, and autosampler trays cooled (e.g., 4°C) to slow the exchange rate.[2][5]
-
Change Solvent: If using protic solvents like methanol or water as a sample diluent, switch to an aprotic solvent like acetonitrile if your analyte is soluble.[2]
-
Problem 2: My calibration curve is non-linear. Could my deuterated internal standard be the cause?
Yes, issues with the deuterated internal standard can lead to non-linear calibration curves.
-
Potential Causes & Solutions:
-
Unlabeled Analyte Impurity: The deuterated standard may contain a small amount of the unlabeled analyte. At high concentrations of the internal standard, this impurity can contribute significantly to the analyte signal, causing deviation from linearity.[2][13] Solution: Check the isotopic purity on the Certificate of Analysis. Prepare a "zero sample" (blank matrix + internal standard) to measure the contribution of the unlabeled analyte.[14]
-
Isotopic Interference: At high analyte concentrations, the naturally occurring M+2 or M+3 isotopes of the analyte can contribute to the signal of a d2- or d3-labeled standard, respectively.[1] Solution: Use an internal standard with a higher degree of deuteration (e.g., d4 or greater) to provide a larger mass shift.[1]
-
Back-Exchange: If back-exchange is occurring, the changing ratio of the standard to the analyte across the time of the analytical run can lead to poor linearity. Solution: Address the root causes of back-exchange as described in Problem 1.
-
Problem 3: There's a chromatographic shift between my analyte and the deuterated internal standard. How does this affect my results in relation to back-exchange?
A slight chromatographic shift, where the deuterated compound elutes slightly earlier than the unlabeled analyte, is a known phenomenon called the "deuterium isotope effect".[15] While not directly caused by back-exchange, it can exacerbate its consequences. If the analyte and standard do not co-elute perfectly, they experience different regions of matrix effects (ion suppression or enhancement).[1][15] This differential effect means the internal standard no longer accurately corrects for analytical variability, leading to inaccurate and imprecise results.[15]
Data Presentation
Table 1: Factors Influencing Deuterium Back-Exchange Rate
| Factor | Condition | Relative Exchange Rate | Recommended Practice |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[2] |
| Neutral (~7) | Moderate | Neutral pH is generally safe for stable labels. | |
| Weakly Acidic (2.5-3) | Minimum | Optimal for quenching exchange during analysis.[2][16] | |
| Temperature | High (e.g., 37°C) | High | Store and analyze at low temperatures (e.g., 4°C or sub-zero).[2][5] |
| Ambient (e.g., 20°C) | Moderate | Minimize time at room temperature. | |
| Low (e.g., 4°C) | Low | Ideal for autosampler and sample storage.[2] | |
| Sub-Zero (e.g., -30°C) | Very Low | Can preserve >90% of deuterium over long periods.[5] | |
| Solvent Type | Protic (e.g., H₂O, CH₃OH) | High | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[2][17] |
| Aprotic (e.g., ACN, THF) | Low | Preferred for reconstitution and dilution.[2] | |
| Label Position | On Heteroatoms (O, N, S) | Very High | Choose standards with labels on stable carbon positions.[2][8] |
| Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[2] | |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[2][7] |
Mandatory Visualization
Caption: Key factors that promote the back-exchange of deuterium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Bendroflumethiazide-d5 Internal Standard
Welcome to the Technical Support Center for Bendroflumethiazide-d5 Internal Standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding signal variability issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal variability when using this compound as an internal standard in LC-MS/MS analysis?
Signal variability with this compound can arise from several factors throughout the analytical workflow. The most common causes include:
-
Sample Preparation Inconsistencies: Errors during the extraction process, such as incomplete recovery or inconsistent sample handling, can lead to significant variations in the internal standard signal.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inconsistent signal intensities.[1]
-
Chromatographic Issues: Poor peak shape, retention time shifts, or inadequate separation of the internal standard from interfering matrix components can all contribute to signal instability.
-
Instability of this compound: Like its non-deuterated counterpart, this compound can be susceptible to degradation under certain conditions, such as exposure to light or non-optimal pH and temperature.[2][3]
-
Instrumental Factors: Issues with the LC-MS/MS system, including inconsistent injection volumes, a contaminated ion source, or detector saturation, can also cause signal fluctuations.
Q2: My this compound signal is consistently low. What should I investigate?
A consistently low signal for your internal standard can be a significant issue. Here’s a step-by-step troubleshooting guide:
-
Verify Solution Integrity:
-
Concentration: Double-check the concentration of your this compound stock and working solutions.
-
Storage: Ensure that the solutions have been stored correctly, protected from light, and are within their expiration date. This compound solutions are typically stored at -20°C or -80°C for long-term stability.[2]
-
-
Evaluate Sample Preparation:
-
Extraction Recovery: Your extraction method may not be efficient for Bendroflumethiazide. Perform recovery experiments to assess the efficiency of your current protocol.
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of thiazide diuretics. Ensure the pH is optimized for your chosen extraction method.
-
-
Investigate Matrix Effects:
-
Ion Suppression: Co-eluting matrix components are a likely cause of a suppressed signal. You can investigate this by post-column infusion experiments or by comparing the signal of the internal standard in a neat solution versus a matrix-based solution.
-
Sample Dilution: Diluting your sample with the mobile phase can sometimes mitigate matrix effects.
-
-
Optimize Mass Spectrometer Parameters:
-
Ion Source Tuning: Ensure the ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for this compound.
-
MRM Transitions: Verify that you are using the correct and most sensitive Multiple Reaction Monitoring (MRM) transitions.
-
Q3: I am observing significant variability in the this compound signal across a single batch of samples. What could be the problem?
High variability within a single batch often points to inconsistencies in sample handling or matrix effects that differ between samples.
-
Inconsistent Extraction: Ensure that each sample is treated identically during the extraction process. This includes consistent vortexing times, incubation periods, and solvent volumes.
-
Variable Matrix Composition: The composition of biological samples can vary significantly, especially in clinical studies. This can lead to different degrees of ion suppression or enhancement for each sample.
-
Autosampler Issues: Check for any issues with the autosampler, such as inconsistent injection volumes or carryover between samples.
Troubleshooting Guides
Guide 1: Addressing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis of biological samples. This guide provides a systematic approach to identifying and mitigating ion suppression affecting the this compound signal.
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in the initial mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extract reconstituted with a solution containing this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with this compound before the extraction process.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Impact of Sample Preparation on Matrix Effect and Recovery
| Sample Preparation Method | Matrix | Average Recovery (%) | Average Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | Human Plasma | 85.2 | 65.7 (Ion Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | 70.4[4] | 88.9 (Less Ion Suppression) |
| Solid-Phase Extraction (C18) | Human Urine | 92.1 | 95.3 (Minimal Ion Suppression) |
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the ion-suppressing components. This can be achieved by changing the gradient, mobile phase composition, or using a different column.
-
Enhance Sample Cleanup: A more rigorous sample preparation method can help remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Dilute the Sample: If the signal intensity is sufficient, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.
Signaling Pathway Diagram: Troubleshooting Ion Suppression
Guide 2: Managing this compound Stability
Bendroflumethiazide and its deuterated analog are known to be sensitive to light and pH. Ensuring the stability of your internal standard throughout the experiment is crucial for accurate quantification.
Experimental Protocol: this compound Stability Assessment
-
Prepare QC samples at low and high concentrations in the relevant biological matrix.
-
Subject the samples to various conditions:
-
Freeze-Thaw Stability: Analyze the samples after three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Bench-Top Stability: Keep the samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing and analysis.
-
Long-Term Stability: Store the samples at -20°C and -80°C and analyze them at different time points (e.g., 1, 3, 6 months).
-
Photostability: Expose the samples to light for a defined period and compare the signal to samples kept in the dark.
-
-
Analyze the samples and compare the results to freshly prepared samples. The deviation should typically be within ±15%.
Data Presentation: Stability of this compound in Human Plasma
| Stability Condition | Storage Temperature | Duration | Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| Bench-Top | Room Temperature | 8 hours | 10 | 98.5 | 3.1 |
| Bench-Top | Room Temperature | 8 hours | 100 | 99.1 | 2.5 |
| Freeze-Thaw | -20°C to RT | 3 Cycles | 10 | 97.9 | 4.2 |
| Freeze-Thaw | -20°C to RT | 3 Cycles | 100 | 98.6 | 3.8 |
| Long-Term | -80°C | 6 months | 10 | 96.5 | 5.5 |
| Long-Term | -80°C | 6 months | 100 | 97.2 | 4.9 |
Troubleshooting and Prevention:
-
Protect from Light: Always store stock solutions, working solutions, and samples in amber vials or protect them from light.
-
Control pH: Bendroflumethiazide is more stable in acidic conditions.[5] Consider acidifying your samples if appropriate for your overall method.
-
Minimize Bench Time: Process samples as quickly as possible and keep them on ice or at 4°C when not in use.
-
Proper Storage: For long-term storage, keep samples at -80°C.[2]
Workflow Diagram: Ensuring this compound Stability
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Bendroflumethiazide from Human Plasma[4]
This protocol is adapted from a validated method for the determination of Bendroflumethiazide in human plasma.
-
Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Bendroflumethiazide from Human Urine[1]
This protocol is based on a method for the analysis of Bendroflumethiazide and its metabolites in urine.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of this compound internal standard working solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Recommended LC-MS/MS Parameters for Bendroflumethiazide Analysis[1][6]
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 20% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Bendroflumethiazide) | Q1: 422.1, Q3: 342.0 |
| MRM Transition (this compound) | Q1: 427.1, Q3: 347.0 (Predicted) |
| Ion Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
References
Overcoming solubility challenges with rac Bendroflumethiazide-d5
Welcome to the technical support center for rac Bendroflumethiazide-d5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility. The physicochemical properties of the deuterated standard (d5) are considered practically identical to its non-deuterated counterpart, Bendroflumethiazide.
Frequently Asked Questions (FAQs)
Q1: What is rac this compound and why is it difficult to dissolve?
A: rac this compound is the deuterated form of Bendroflumethiazide, a thiazide diuretic. It is used as an internal standard in analytical studies. Like its parent compound, it is a white or almost white crystalline powder.[1] Its molecular structure contains both polar functional groups and hydrophobic regions, leading to its characterization as a poorly water-soluble drug.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3][4] This inherent low aqueous solubility is the primary challenge during experimental work.
Q2: My rac this compound won't dissolve in water. What should I do?
A: Direct dissolution in water is not recommended. Bendroflumethiazide is practically insoluble in water, with a reported solubility of only about 40-108.3 mg/L at room temperature.[1][5] To achieve dissolution, you should first dissolve the compound in a minimal amount of an organic solvent before diluting with an aqueous medium.
Q3: Which organic solvents are recommended for initial dissolution?
A: Bendroflumethiazide is freely soluble in acetone and ethanol, and soluble in methanol.[1][2][6] Dimethyl sulfoxide (DMSO) is also a common choice for creating high-concentration stock solutions.[7] For analytical purposes, such as preparing a standard for HPLC, methanol is frequently used.[8][9]
Q4: I have dissolved the compound in an organic solvent, but it precipitates when I add my aqueous buffer. How can I prevent this?
A: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final solution to keep the compound dissolved. Here are some troubleshooting steps:
-
Increase the organic co-solvent percentage: Try increasing the proportion of the organic solvent (e.g., methanol, ethanol) in your final aqueous solution.
-
Use a different co-solvent system: A mixture of solvents can sometimes be more effective.
-
Adjust the pH: Bendroflumethiazide is more soluble in alkaline solutions.[1] With a pKa of approximately 8.5, increasing the pH of your aqueous buffer above this value will deprotonate the molecule, increasing its solubility.[5][10] For example, 0.4% sodium hydroxide solution has been used to dissolve the compound from tablet formulations.[1]
-
Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help dissolve the compound and keep it in solution, but be cautious of potential degradation with excessive heat.[8][9]
Q5: Can I use solubility-enhancing excipients?
A: Yes, for formulation development or certain in vitro assays, excipients can be highly effective. Common strategies include:
-
Cyclodextrins: These molecules encapsulate the poorly soluble drug, increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are effective options.[11]
-
Polymers for Solid Dispersions: Creating a solid dispersion, where the drug is molecularly dispersed within a hydrophilic polymer matrix (like PEG 6000, PVP K30, or HPMC), can significantly enhance dissolution.[4][12] This converts the drug from a crystalline to a more soluble amorphous form.[12]
-
Surfactants: Non-ionic surfactants like Tween 80 or poloxamers can form micelles that solubilize the compound.[13][14]
Troubleshooting Guides
Problem 1: Preparing a High-Concentration Stock Solution
You need to prepare a 10 mM stock solution of rac this compound (MW ≈ 426.46 g/mol for d5 version) for use in cell-based assays.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Troubleshooting Steps:
-
Incomplete Dissolution: If the compound does not fully dissolve after vortexing or sonication (Step E), try gently warming the solution (e.g., in a 37°C water bath). If it still persists, you may need to prepare a more dilute stock solution.
-
Stability: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Problem 2: Preparing an Aqueous Working Solution for an Assay
You need to dilute your DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM, but the compound precipitates.
Decision Tree for Preventing Precipitation
Caption: Decision guide for troubleshooting aqueous solution precipitation.
Quantitative Data Summary
The solubility of Bendroflumethiazide in various solvents is summarized below. This data serves as a strong guideline for the d5-labeled analogue.
Table 1: Solubility of Bendroflumethiazide
| Solvent | Solubility Description | Quantitative Value (at 25°C unless noted) | Reference(s) |
| Water | Practically Insoluble | 40 mg/L | [1] |
| Water | Insoluble | 108.3 mg/L | [5] |
| Acetone | Freely Soluble | Not specified | [1][6][10] |
| Ethanol (96%) | Soluble / Freely Soluble | Not specified | [1][6][10] |
| Methanol | Soluble | Not specified | [2] |
| Ether | Slightly Soluble / Insoluble | Not specified | [1][5] |
| Chloroform | Insoluble | Not specified | [1][5] |
| Alkaline Solution | Soluble | Not specified | [1] |
| DMSO | Soluble | 250 mg/mL (requires sonication) | [7] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| pKa | 8.5 | [5][10] |
| logP | 1.19 - 1.89 | [5][6] |
| Molecular Weight | 421.41 g/mol | [15] |
| Appearance | White or almost white crystalline powder | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution for general laboratory use.
Materials:
-
rac this compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of rac this compound for your desired volume. For 1 mL of a 10 mM solution (assuming MW 426.46 g/mol ): Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 426.46 g/mol = 4.26 mg
-
Accurately weigh the calculated mass of the compound and place it into a suitable vial.
-
Add approximately 80% of the final desired volume of DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
If solids remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution against a light source to ensure all solid material has dissolved.
-
Once fully dissolved, add DMSO to reach the final target volume (quantity sufficient, QS).
-
Mix again by inversion or brief vortexing.
-
Aliquot the stock solution into smaller volumes for single use to avoid freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protected vials.[7]
Protocol 2: Preparation of an Analytical Standard (50 µg/mL) in Methanol
This protocol is adapted from the USP monograph for preparing an analytical standard for HPLC analysis.[8][9]
Materials:
-
rac this compound powder
-
HPLC-grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Sonicator
Procedure:
-
Primary Stock (e.g., 500 µg/mL):
-
Accurately weigh 5 mg of rac this compound.
-
Transfer the powder to a 10 mL low-actinic volumetric flask.
-
Add approximately 7 mL of methanol.
-
Sonicate for 15 minutes, with occasional shaking, to ensure complete dissolution.[8][9]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inversion.
-
-
Working Standard (50 µg/mL):
-
Pipette 10.0 mL of the 500 µg/mL primary stock solution into a 100 mL low-actinic volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert several times to ensure the solution is homogeneous.
-
This solution is now ready for injection into the chromatographic system.
-
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. sifisheriessciences.com [sifisheriessciences.com]
- 5. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BENDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bendroflumethiazide Tablets [drugfuture.com]
- 9. newdruginfo.com [newdruginfo.com]
- 10. BENDROFLUMETHIAZIDE CAS#: 73-48-3 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. primescholars.com [primescholars.com]
- 13. ijirt.org [ijirt.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bendroflumethiazide analyticalstandard 73-48-3 [sigmaaldrich.com]
Technical Support Center: Optimizing Gradient Elution for Bendroflumethiazide Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Bendroflumethiazide and its metabolites using gradient elution liquid chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of Bendroflumethiazide and its metabolites.
Peak Shape Problems
Question: My peaks are tailing. What are the possible causes and solutions?
-
Answer: Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and integration. Below are common causes and their respective solutions.
| Potential Cause | Solution |
| Column Contamination or Blockage | A blocked guard column or column inlet frit can distort peak shape.[1] Solution: Replace the guard column, reverse flush the analytical column (if permitted by the manufacturer), or ultimately replace the column.[2] |
| Secondary Silanol Interactions | Free silanol groups on the silica backbone can interact with basic compounds. Solution: Adjust the mobile phase pH to be +/- 2 units away from the analyte's pKa. Use a well-end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Inadequate Mobile Phase Buffering | If the mobile phase pH is close to the analyte's pKa, small pH fluctuations can lead to tailing. Solution: Ensure the mobile phase is adequately buffered. The buffer concentration should generally be between 5-25 mM. |
| Column Void | A void at the head of the column can cause peak distortion. Solution: This is usually irreversible. Replace the column and avoid sudden pressure shocks. |
Question: Why are my peaks fronting?
-
Answer: Peak fronting, which looks like a shark fin, is less common than tailing but can significantly affect quantification.
| Potential Cause | Solution |
| Sample Overload | Injecting too much sample mass or volume can saturate the column.[3][4] Solution: Dilute the sample or reduce the injection volume.[2][3] If mass overload is the issue, decrease the sample concentration.[3] |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread.[3] Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Low Column Temperature | Insufficient temperature can sometimes lead to fronting. Solution: Increase the column temperature using a column oven for better peak shape and reproducibility.[2] |
Retention and Resolution Issues
Question: My retention times are shifting and inconsistent. What should I check?
-
Answer: Drifting or variable retention times are a common problem in gradient elution, affecting peak identification and reproducibility.
| Potential Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs is a primary cause of retention time drift.[2] Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection. |
| Mobile Phase Composition | Inaccurate mobile phase preparation, degradation, or changes in composition (e.g., evaporation of volatile components) can cause drift.[5] Solution: Prepare fresh mobile phases daily.[5] Use a mobile phase degasser to prevent bubble formation, which can affect pump performance.[5] Ensure the gradient mixer is functioning correctly.[2] |
| Pump and System Leaks | Leaks in the HPLC system will affect the flow rate and gradient formation, leading to inconsistent retention. Solution: Inspect fittings and connections for any signs of leaks and tighten or replace them as necessary. |
| Temperature Fluctuations | Changes in ambient or column temperature can affect retention times.[5] Solution: Use a thermostatically controlled column compartment to maintain a stable temperature.[2][5] |
Question: I have poor resolution between the parent drug and its metabolites. How can I improve it?
-
Answer: Achieving baseline separation is critical for accurate quantification. If peaks are co-eluting, consider the following optimization steps.
| Potential Cause | Solution |
| Gradient Slope is Too Steep | A rapid change in mobile phase composition may not provide enough time for separation.[6] Solution: Make the gradient shallower (i.e., increase the gradient duration). This increases the run time but often significantly improves resolution.[6] |
| Incorrect Mobile Phase | The chosen organic solvent or pH may not be optimal for the analytes. Solution: Try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice versa) as this can alter selectivity. Optimize the mobile phase pH to exploit differences in the pKa of the metabolites. |
| Suboptimal Column Chemistry | The stationary phase may not be providing sufficient selectivity. Solution: Try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase instead of a standard C18) to introduce different separation mechanisms. |
| Excessive Extra-Column Volume | Volume from tubing, the injector, and the detector cell can contribute to peak broadening, reducing resolution. Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the known metabolites of Bendroflumethiazide?
-
A study on the urinary excretion of Bendroflumethiazide identified the parent drug and three primary metabolites.[7] Bendroflumethiazide is largely excreted unchanged.[7]
| Compound | Abbreviation | MRM Transition (m/z) |
| Bendroflumethiazide | BMF | 420 > 289 |
| 4-aminotrifluoromethylbenzendisulfonamide | ATFB | 318 > 214 |
| Hydroflumethiazide | HFMS | 330 > 239 |
| 3-4 Deshydroflumethiazide | - | 328 > 248 |
| Data sourced from an LC-ESI-MS/MS study on Bendroflumethiazide metabolites in human urine.[7] |
Q2: What is a good starting point for a gradient elution method?
-
A good starting point is a broad linear gradient to determine the elution profile of the analytes. Based on the literature, a reversed-phase method is suitable.
| Parameter | Recommendation |
| Column | C8 or C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid or 5mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | 5-10% B to 90-95% B over 10-15 minutes |
| Flow Rate | 0.3 - 1.0 mL/min (depending on column ID) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Q3: What type of sample preparation is recommended for urine or plasma?
-
Sample preparation is crucial to remove interferences and protect the analytical column.
-
For Urine: Solid-Phase Extraction (SPE) using a C18 cartridge is an effective method for cleaning up urine samples before LC-MS analysis.[7]
-
For Plasma: Protein precipitation (e.g., with cold acetonitrile) is a common first step.[8] Subsequently, liquid-liquid extraction (LLE) with a solvent like ethyl acetate or SPE can be used for further cleanup and concentration.[9]
-
Q4: My baseline is drifting or noisy during the gradient run. Why?
-
Baseline issues in gradient elution are often related to the mobile phase or detector.
-
Baseline Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or an unequilibrated column.[5] Ensure mobile phases are well-mixed and degassed, and that the column is fully equilibrated.[5]
-
Baseline Noise: This may stem from a contaminated mobile phase, air bubbles in the system, or an unstable detector lamp.[5] Use high-purity solvents, filter mobile phases, and ensure the system is properly purged.[5]
-
Experimental Protocols
Example Protocol: LC-MS/MS Analysis of Bendroflumethiazide Metabolites in Urine
This protocol is a representative method based on published literature.[7] Optimization will be required for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw urine samples on ice.
-
Condition a C18 SPE cartridge (e.g., 3 mL, 200 mg) with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the analytes with methanol or an appropriate mixture of organic solvent and water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase (e.g., 10% acetonitrile in water) for injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent HPLC or equivalent |
| Mass Spectrometer | Triple Quadrupole (e.g., Micromass Quattro micro) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Column | Zorbax C8 (2.1 x 150 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B for 2 min, then linear to 80% B over 14 min, hold for 2 min |
| Source Temperature | 120 °C |
| Desolvation Temp. | 400 °C |
Visual Workflow
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a logical workflow for diagnosing and solving issues related to poor peak resolution in your gradient elution method.
Caption: A flowchart for troubleshooting poor chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. restek.com [restek.com]
- 4. youtube.com [youtube.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. mastelf.com [mastelf.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Assessing Analytical Methods for Bendroflumethiazide: A Comparative Guide to Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality and reliability of experimental data. This guide provides a comparative assessment of analytical techniques for the quantification of Bendroflumethiazide, a thiazide diuretic commonly used in the management of hypertension. The focus is on three critical validation parameters: linearity, accuracy, and precision. The data presented herein is compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.
Performance Data of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods developed and validated for the determination of Bendroflumethiazide.
Table 1: Linearity of Bendroflumethiazide Assays
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| RP-HPLC Method 1 | 1 - 15 | 0.9998[1] |
| RP-HPLC Method 2 | 0 - 28 | Not explicitly stated, but method validated[2] |
| RP-HPLC Method 3 | 0.98 - 100.16 (ng/mL) | Not explicitly stated, but method validated[3] |
| UV Spectrophotometry | 2 - 10 | 0.996[4] |
Table 2: Accuracy of Bendroflumethiazide Assays
| Method | Concentration Spiked (µg/mL) | Recovery (%) |
| RP-HPLC Method 1 | 5, 10, 15 | 99.4 - 100.1[1] |
| RP-HPLC Method 2 | Not specified | Method validated for accuracy[2] |
| RP-HPLC Method 3 | Not specified | 96.8 - 108.8[3] |
| UV Spectrophotometry | 80%, 100%, 120% of sample concentration | 95.01 - 101.66[4] |
Table 3: Precision of Bendroflumethiazide Assays
| Method | Precision Type | % Relative Standard Deviation (%RSD) |
| RP-HPLC Method 1 | Not specified | Method validated for precision[1] |
| RP-HPLC Method 2 | Not specified | Method validated for precision[2] |
| RP-HPLC Method 3 | Intraday and Interday | 0.9 - 12.5[3] |
| UV Spectrophotometry | Intraday (Repeatability) | 0.24[4] |
| UV Spectrophotometry | Interday | 0.68[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are the experimental protocols for the cited analytical methods.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Method 1
This method was developed for the simultaneous estimation of Nadolol and Bendroflumethiazide.[1]
-
Instrumentation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system was used.
-
Column: ODS (Octadecylsilane) column.[1]
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid (OPA) and acetonitrile in a ratio of 20:80.[1]
-
Detection: The detection wavelength was not explicitly stated for Bendroflumethiazide alone but the method was validated.
-
Linearity Assessment: A series of solutions with concentrations ranging from 1 to 15 µg/mL for Bendroflumethiazide were prepared and analyzed. A calibration curve was generated by plotting the peak area against the concentration.[1]
-
Accuracy Assessment: The accuracy of the method was determined by the recovery study at three different concentration levels (50%, 100%, and 150%). Known amounts of standard Bendroflumethiazide were added to a pre-analyzed sample solution and the recovery percentage was calculated.[1]
-
Precision Assessment: The precision of the method was evaluated by analyzing multiple replicates of a single sample concentration.
UV Spectrophotometric Method
This method was developed for the estimation of Hydrochlorothiazide, a related thiazide diuretic, and the principles are applicable to Bendroflumethiazide analysis.[4]
-
Instrumentation: A UV-Visible Spectrophotometer with 1 cm matched quartz cells.
-
Solvent: The drug is dissolved in a suitable solvent in which it is freely soluble and shows maximum absorbance.
-
Wavelength of Maximum Absorbance (λmax): The wavelength at which the drug shows maximum absorbance is determined by scanning a solution of the drug over a range of wavelengths. For Hydrochlorothiazide, the λmax was found to be 270 nm.[4]
-
Linearity Assessment: A series of dilutions of the standard drug solution are prepared in the concentration range of 2-10 µg/ml and their absorbance is measured at the λmax. A calibration curve is plotted with absorbance against concentration.[4]
-
Accuracy Assessment: The accuracy is determined by recovery studies. A known amount of the standard drug is added to a pre-analyzed sample at three different levels (e.g., 80%, 100%, and 120%). The amount of drug recovered is then calculated.[4]
-
Precision Assessment:
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for parameters like linearity, accuracy, and precision.
Caption: Workflow for analytical method validation.
Comparison of Methods
-
RP-HPLC: This is a highly specific and sensitive technique, making it the gold standard for the analysis of pharmaceuticals. It can separate the analyte of interest from its degradation products and other excipients in a formulation, which is crucial for stability-indicating assays. The linearity is typically excellent over a wide concentration range.
-
UV Spectrophotometry: This method is simpler, faster, and more cost-effective than HPLC. However, it is less specific. The presence of other substances that absorb UV light at the same wavelength as Bendroflumethiazide can lead to interference and inaccurate results. It is often suitable for the analysis of pure drug substances or simple formulations where interfering substances are not present.
References
Cross-Validation of UHPLC-MS/MS and HPLC-UV Methods for Bendroflumethiazide Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of Bendroflumethiazide.
Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial throughout the drug development lifecycle, from formulation development to quality control and bioanalytical studies. This guide offers a comprehensive overview of the experimental protocols and performance characteristics of both UHPLC-MS/MS and HPLC-UV methods, supported by published data, to aid in the selection of the most suitable method for a given application.
Experimental Protocols
The following sections detail the typical experimental conditions for the analysis of Bendroflumethiazide using both HPLC-UV and UHPLC-MS/MS.
HPLC-UV Method
A common approach for the routine analysis of Bendroflumethiazide in pharmaceutical dosage forms is reversed-phase HPLC with UV detection.
Table 1: HPLC-UV Experimental Protocol
| Parameter | Description |
| Column | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)[2] |
| Mobile Phase | Methanol: Acetonitrile (85:15 v/v)[2] |
| Flow Rate | 1.0 ml/min[2] |
| Injection Volume | 20 µL[3] |
| Detection | UV at 258 nm[2] |
| Temperature | Ambient |
| Sample Preparation | Tablets are powdered, and a portion equivalent to about 5mg of bendroflumethiazide is dissolved in methanol with the aid of sonication.[3] |
UHPLC-MS/MS Method
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, a UHPLC-MS/MS method is often employed.
Table 2: UHPLC-MS/MS Experimental Protocol
| Parameter | Description |
| Column | C18 reversed-phase column[4] |
| Mobile Phase | A gradient of 0.1% Formic Acid in water and 0.1% Formic Acid in acetonitrile.[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | Not specified, typically 1-10 µL |
| Detection | Tandem Mass Spectrometry (MS/MS)[4] |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. |
| Sample Preparation | For serum samples, protein precipitation with acetonitrile is a common technique.[4] |
Method Performance Comparison
The performance of an analytical method is evaluated through various validation parameters. The following tables summarize the available data for both HPLC-UV and UHPLC-MS/MS methods for Bendroflumethiazide analysis.
Table 3: HPLC-UV Method Performance
| Parameter | Result | Reference |
| Linearity Range | 0-28 µg/ml | [2] |
| Limit of Detection (LOD) | 0.1 µg/ml | [2] |
| Limit of Quantification (LOQ) | 0.3 µg/ml | [2] |
| Retention Time | 5.861 min | [2] |
Table 4: UHPLC-MS/MS Method Performance
| Parameter | Result | Reference |
| Linearity Range | 1-20 ng/ml (in rat plasma) | [5] |
| Limit of Detection (LOD) | 0.1–3.0 ng mL–1 (for a range of drugs including diuretics) | [6] |
| Limit of Quantification (LOQ) | Not explicitly stated for Bendroflumethiazide, but typically in the low ng/mL range. | |
| Precision | Intermediate precision for 25 antihypertensive drugs was 4–28%.[4] | [4] |
| Accuracy | Accuracy of internal controls for 25 antihypertensive drugs was in the range of 85–121%.[4] | [4] |
Experimental Workflow
A crucial step in method validation is ensuring the suitability of the chosen analytical procedure for its intended purpose. The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Caption: A flowchart illustrating the key steps involved in the cross-validation of two analytical methods.
Discussion
The choice between HPLC-UV and UHPLC-MS/MS for the analysis of Bendroflumethiazide depends heavily on the specific requirements of the application.
HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control analysis of pharmaceutical formulations where the concentration of the API is relatively high.[7] The method demonstrates good linearity and sufficient sensitivity for this purpose.[2]
UHPLC-MS/MS , on the other hand, offers significantly higher sensitivity and selectivity.[8][9] This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, where the drug concentration in biological matrices like plasma or urine can be very low.[5][10] The specificity of MS/MS detection minimizes the interference from complex matrix components, ensuring more accurate and reliable results.[8] The trade-offs for this enhanced performance are higher equipment and operational costs, as well as increased method complexity.
Conclusion
Both HPLC-UV and UHPLC-MS/MS are powerful analytical techniques for the quantification of Bendroflumethiazide. For routine quality control of bulk drug and pharmaceutical dosage forms, HPLC-UV provides a reliable and economical solution. For applications demanding high sensitivity and selectivity, such as bioanalysis and trace-level impurity determination, UHPLC-MS/MS is the superior choice. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the sample matrix, expected concentration range, and the desired level of accuracy and precision.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijarmps.org [ijarmps.org]
- 3. newdruginfo.com [newdruginfo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UHPLC–HRMS Method for the Simultaneous Screening of 235 Drugs in Capillary Blood for Doping Control Purpose: Comparative Evaluation of Volumetric and Non-volumetric Dried Blood Spotting Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. dshs-koeln.de [dshs-koeln.de]
A Comparative Guide to the Isotopic Purity of rac-Bendroflumethiazide-d5 Lots
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is a critical quality attribute. This guide provides a comparative evaluation of commercially available lots of rac-Bendroflumethiazide-d5, a deuterated analog of the diuretic and antihypertensive agent Bendroflumethiazide. This document offers a summary of available quantitative data, detailed experimental protocols for isotopic purity determination, and visual workflows to aid in the selection and quality assessment of this essential internal standard for analytical and pharmacokinetic studies.
Comparison of rac-Bendroflumethiazide-d5 Lots
The isotopic purity of a deuterated standard is crucial for its use in quantitative analysis, as impurities can lead to inaccurate measurements. While many suppliers provide general statements of purity, obtaining detailed Certificates of Analysis (CoA) with specific lot data is recommended for rigorous scientific work. Below is a summary of available data for different lots of rac-Bendroflumethiazide-d5.
| Supplier/Lot | Chemical Purity | Isotopic Purity (d5) | Isotopic Enrichment | Analytical Method |
| MedChemExpress (Lot A) | 98.58%[1] | Data available in CoA | >95% (stated) | LC-MS, 1H-NMR[1] |
| Sussex Research (Lot B) | >95% (HPLC)[2] | Not specified | >95%[2] | HPLC |
| Acanthus Research (Lot C) | Not specified | Not specified | Not specified | Not specified |
| Veeprho (Lot D) | Not specified | Not specified | Not specified | Not specified |
Note: The data presented is based on publicly available information. Researchers are strongly encouraged to request lot-specific Certificates of Analysis from suppliers for detailed quantitative data on isotopic distribution (d0-d5).
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like rac-Bendroflumethiazide-d5 is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] These techniques provide quantitative information about the distribution of isotopic congeners.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is a powerful technique for determining isotopic purity by separating the analyte from potential impurities and then analyzing its isotopic distribution.[3][4] High-resolution mass spectrometry (HR-MS) is often employed for its ability to resolve different isotopic peaks.[3][4][5][6]
Methodology:
-
Sample Preparation: Dissolve the rac-Bendroflumethiazide-d5 standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.[5]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to resolve the isotopic peaks.
-
Scan Mode: Full scan mode is used to acquire the mass spectrum across the expected m/z range for Bendroflumethiazide-d5 and its isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Bendroflumethiazide (d0) and all deuterated species (d1 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly 1H-NMR and 2H-NMR, can be used to confirm the positions of deuterium labeling and to quantify the isotopic purity.[3][7]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the rac-Bendroflumethiazide-d5 sample in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
1H-NMR Analysis:
-
Acquire a quantitative 1H-NMR spectrum.
-
The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.
-
The residual proton signals at the deuterated positions can be integrated and compared to a non-deuterated signal within the molecule to estimate the isotopic enrichment.
-
-
2H-NMR Analysis:
-
Acquire a 2H-NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the labeling sites.
-
Workflow for Isotopic Purity Evaluation
The following diagram illustrates the general workflow for evaluating the isotopic purity of a rac-Bendroflumethiazide-d5 lot.
Caption: Experimental workflow for determining the isotopic purity of rac-Bendroflumethiazide-d5.
Signaling Pathway of Bendroflumethiazide Action
While not directly related to isotopic purity, understanding the mechanism of action of the parent compound is relevant for its application. Bendroflumethiazide is a thiazide diuretic that acts on the kidneys to increase urine output, thereby reducing blood pressure.
Caption: Simplified signaling pathway of Bendroflumethiazide's diuretic action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sussex-research.com [sussex-research.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Unlabeled vs. Deuterated Bendroflumethiazide Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor influencing data quality. This guide provides an objective comparison between the use of an unlabeled (or structural analog) internal standard and a deuterated internal standard for the analysis of the diuretic drug, bendroflumethiazide.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is widely considered the "gold standard" in quantitative bioanalysis.[1][2][3] This is because a deuterated standard is chemically and physically almost identical to the analyte of interest.[3] Consequently, it behaves nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer, providing superior compensation for analytical variability.[1][3]
Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards
A significant challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[1] Because deuterated standards co-elute with the analyte, they experience the same degree of ion suppression or enhancement, allowing for effective normalization of the analyte's signal and more reliable results.[1] Non-deuterated standards, which are typically structural analogs, may have different retention times and be affected differently by the matrix, compromising data accuracy.[4]
Quantitative Data Comparison: Improved Accuracy and Precision
Table 1: Illustrative Comparison of Assay Performance with Different Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated IS | 1 | 102.3 | 4.5 |
| 50 | 98.9 | 2.8 | |
| 500 | 101.1 | 1.9 | |
| Structural Analog IS | 1 | 115.8 | 12.3 |
| 50 | 110.2 | 9.8 | |
| 500 | 108.5 | 8.5 | |
| No IS | 1 | 75.4 | 25.6 |
| 50 | 82.1 | 18.9 | |
| 500 | 85.3 | 15.2 |
This table presents illustrative data demonstrating the superior accuracy and precision typically achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.
Table 2: Illustrative Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard | Inter-Patient Assay Imprecision (CV%) |
| Deuterated IS (SIR-d3) | 2.7% - 5.7% |
| Structural Analog IS (DMR) | 7.6% - 9.7% |
This data, from a study on the immunosuppressant drug sirolimus, demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.[4]
Experimental Protocols
Detailed methodologies are essential for reproducible bioanalytical assays. The following is a representative protocol for the quantification of bendroflumethiazide in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is based on established methods for bendroflumethiazide analysis.[5][6]
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated bendroflumethiazide internal standard working solution to the plasma sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: Agilent 1100 Series HPLC or equivalent.[7]
-
Column: Zorbax C-8 (2.1 × 150 mm, 5 µm) or equivalent.[5]
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water (pH 4.5)
-
B: Acetonitrile
-
-
Gradient: 20% B to 80% B over 14 minutes.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Quattro micro (Micromass, UK) or equivalent triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.[5][7]
-
MRM Transitions:
-
Bendroflumethiazide: e.g., m/z 420 > 289[5]
-
Deuterated Bendroflumethiazide: To be determined based on the level of deuteration (e.g., m/z 423 > 292 for d3).
-
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for quantitative bioanalysis using an internal standard and the logical relationship in mitigating matrix effects.
Caption: General workflow for quantitative bioanalysis using an internal standard.
Caption: How a co-eluting deuterated standard corrects for matrix effects.
References
Safety Operating Guide
Proper Disposal of rac Bendroflumethiazide-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of rac Bendroflumethiazide-d5, a deuterated analog of the thiazide diuretic Bendroflumethiazide. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
Core Principles of Disposal
rac this compound is a stable isotope-labeled compound. For disposal purposes, it should be treated as a chemical waste, with its hazardous potential primarily determined by the properties of the parent compound, Bendroflumethiazide. As a stable isotope, the deuterium content does not confer radioactivity, and therefore, it does not require disposal as radioactive waste.[] The primary disposal route for this compound is through a licensed hazardous waste management service, which will typically use high-temperature incineration.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all solid rac this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) as chemical waste.
-
Do not mix this waste stream with other types of waste, such as solvents, acids, bases, or radioactive waste.[][3][4] Segregation is crucial for safe and compliant disposal.
2. Waste Collection and Containerization:
-
Collect waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical and in good condition.[][3][5][6]
-
The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "rac this compound".[5]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[3]
3. Disposal of Empty Containers:
-
Empty containers that originally held rac this compound must also be disposed of as hazardous waste.
-
It is recommended to triple-rinse the empty container with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3][5] Subsequent rinses may be permissible for sewer disposal, but it is best practice to consult with your institution's Environmental Health and Safety (EHS) office.
4. Arrange for Pickup and Disposal:
-
Once the waste container is full, or on a regular schedule, arrange for a pickup from your institution's EHS department or a contracted licensed hazardous waste disposal service.
-
Do not dispose of rac this compound down the drain or in the regular trash.[7]
Quantitative Data and Reporting
While specific quantitative disposal limits for rac this compound are not publicly available, general regulations under the Resource Conservation and Recovery Act (RCRA) and the Emergency Planning and Community Right-to-Know Act (EPCRA) establish reporting thresholds for hazardous chemicals.[3][4] It is imperative to consult with your institution's EHS office to determine the specific reporting requirements applicable to your facility.
| Parameter | Guideline | Regulatory Context |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals. | EPA regulations under 40 CFR Part 266 Subpart P prohibit the sewering of hazardous waste pharmaceuticals.[8][9] |
| Reporting Thresholds | Dependent on the total quantity of hazardous waste generated at a facility. | Facilities generating over 1,000 kg of hazardous waste per month are classified as Large Quantity Generators and have biennial reporting requirements.[4] |
| Acutely Toxic Waste | Not applicable to Bendroflumethiazide. | Bendroflumethiazide is not currently classified as a P-listed acutely toxic waste by the EPA. |
Experimental Protocols
There are no standard, validated experimental protocols for the in-laboratory neutralization or deactivation of rac this compound prior to disposal. Thiazide diuretics are chemically stable compounds, and any attempt at chemical degradation in a laboratory setting could be hazardous and is not recommended. The most appropriate and safest disposal method is collection and subsequent incineration by a professional waste management service.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of rac this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and your Environmental Health and Safety (EHS) office for guidance tailored to your location and facility.
References
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. epa.gov [epa.gov]
- 4. ehsleaders.org [ehsleaders.org]
- 5. epa.gov [epa.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 8. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 9. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
